molecular formula C10H15NO B136029 4-(3-Aminobutyl)phenol CAS No. 52846-75-0

4-(3-Aminobutyl)phenol

Cat. No.: B136029
CAS No.: 52846-75-0
M. Wt: 165.23 g/mol
InChI Key: WNTVTQIJPAFZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminobutyl)phenol (CAS 52846-75-0) is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound serves a critical role in industrial organic synthesis as a key chemical intermediate. Its primary and well-documented application is in the synthesis of Ractopamine Hydrochloride , a pharmaceutical agent. In research and development, particularly in analytical chemistry, the deuterated form of this compound, Rac this compound-d6, is employed as a labeled internal standard in mass spectrometry . This application leverages the compound's structure to enable the accurate quantification and identification of similar molecules within complex biological samples, which is essential for advanced pharmacokinetic and metabolic studies . The mechanism of action for this compound is not defined, as its utility is derived from its function as a building block in multi-step synthetic pathways rather than a direct biological activity. Researchers value this compound for its part in constructing more complex, biologically active molecules. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminobutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTVTQIJPAFZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902589
Record name NoName_3112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52846-75-0
Record name 4-(3-Aminobutyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052846750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-aminobutyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-AMINOBUTYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O66HZ003
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(3-Aminobutyl)phenol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of Raspberry Ketone [4-(4-hydroxyphenyl)-2-butanone] into 4-(3-aminobutyl)phenol (also known as 4-(4-hydroxyphenyl)-2-aminobutane). This transformation is a critical entry point for synthesizing sympathomimetic pharmacophores, including dobutamine analogues and ractopamine derivatives.

The core challenge in this synthesis is the chemoselective reduction of the C=N imine intermediate without affecting the phenol ring or the benzylic positions, while simultaneously managing the amphoteric nature of the product during purification. This guide prioritizes the Borch Reductive Amination (Sodium Cyanoborohydride/Ammonium Acetate) as the most reliable bench-scale protocol, offering high selectivity for primary amines over secondary amine byproducts.

Part 1: Retrosynthetic Analysis & Mechanism

The synthesis relies on the reductive amination of the ketone moiety.[1][2][3][4][5][6][7][8] Unlike direct hydrogenation, which can lead to alcohol byproducts (rhododendrol), reductive amination proceeds via a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then irreversibly reduced.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the pathway from Raspberry Ketone to the target amine, highlighting the critical iminium intermediate.

ReactionMechanism cluster_conditions Critical Conditions RK Raspberry Ketone (C10H12O2) Carbinol Carbinolamine Intermediate RK->Carbinol Nucleophilic Attack Ammonia NH4OAc (Ammonia Source) Ammonia->Carbinol Iminium Iminium Ion [C=NH2]+ Carbinol->Iminium -H2O (Dehydration) Product This compound (Target Amine) Iminium->Product Hydride Transfer (Irreversible) Reductant NaBH3CN (Hydride Donor) Reductant->Product H- Cond1 pH 6.0 - 7.0 (Maintains Imine)

Figure 1: Mechanistic pathway of the Borch reductive amination. The pH control is vital to ensure the imine formation is favored over the ketone reduction.

Part 2: Experimental Protocol (Borch Reaction)

This protocol utilizes Sodium Cyanoborohydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) .[1][7][9] Unlike Sodium Borohydride (

),

is less aggressive at neutral pH, reducing the iminium ion much faster than the ketone carbonyl. This kinetic differentiation is the key to chemoselectivity.
Reagents & Materials[3][9][10][11][12][13]
  • Precursor: Raspberry Ketone (CAS: 5471-51-2)

  • Amine Source: Ammonium Acetate (

    
    ) (Excess required to prevent secondary amine formation)
    
  • Reductant: Sodium Cyanoborohydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[1][9]
    
  • Solvent: Methanol (Anhydrous preferred)

  • Catalyst: Glacial Acetic Acid (to adjust pH)

Step-by-Step Methodology
StepActionScientific Rationale
1. Solvation Dissolve 10.0 mmol of Raspberry Ketone in 30 mL of Methanol. Add 100.0 mmol (10 eq) of Ammonium Acetate.High excess of ammonia drives the equilibrium toward the imine (Le Chatelier’s principle) and suppresses the formation of secondary amines (

).
2. Reduction Add 7.0 mmol (0.7 eq) of

in one portion.
Using <1 equivalent initially prevents rapid reduction of unreacted ketone. The hydride source is selective for the protonated imine.
3. pH Adjustment Check pH. If > 7, add glacial acetic acid dropwise until pH is ~6.The reaction requires slightly acidic conditions to protonate the carbinolamine

group, facilitating water loss to form the reactive iminium ion.
4. Reaction Stir at room temperature for 12–24 hours. Monitor via TLC (Solvent: DCM/MeOH/NH4OH 90:9:1).The reaction is slow. The disappearance of the ketone spot (

) and appearance of a polar, ninhydrin-active spot (

) indicates conversion.
5. Quench Slowly add 6M HCl until pH < 2. Stir for 30 mins in a fume hood.SAFETY CRITICAL: This destroys excess hydride and decomposes the boron complex. Warning: This step generates trace HCN gas. Must be done in a high-efficiency fume hood.

Part 3: Purification Strategy (The Amphoteric Challenge)

The product contains both a phenol (


) and a primary amine (

). This amphoteric nature makes standard extraction difficult. A precise "pH Swing" extraction is required to isolate the product from neutral impurities (unreacted ketone) and inorganic salts.
Workup Flowchart (DOT Visualization)

WorkupStrategy Mix Crude Reaction Mixture (Acidic, pH < 2) Wash1 Wash with Ethyl Acetate (Organic Layer) Mix->Wash1 Remove Neutrals (Ketones/Alcohols) AqPhase1 Aqueous Phase (Contains Product as R-NH3+) Mix->AqPhase1 Amine stays protonated Basify Adjust pH to 9.5 (Using NaOH/NH4OH) AqPhase1->Basify Extract Extract with n-Butanol or CHCl3:IPA (3:1) Basify->Extract Amine becomes free base Phenol remains mostly neutral Waste Aqueous Waste (Salts + Phenoxide traces) Basify->Waste If pH > 11, Product lost as Phenoxide FinalOrg Organic Layer (Contains Product) Extract->FinalOrg

Figure 2: The "pH Swing" purification logic. Maintaining pH 9.5 is critical; exceeding pH 11 will ionize the phenol, causing the product to remain in the aqueous phase.

Purification Protocol
  • Acid Wash: After quenching with HCl (pH < 2), extract the aqueous layer with Ethyl Acetate (

    
    ).
    
    • Result: The organic layer contains unreacted ketone and neutral alcohol byproducts. Discard this organic layer. The amine product remains in the aqueous phase as the hydrochloride salt.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 20% NaOH or concentrated

    
     until the pH reaches exactly 9.5–9.8 .
    
    • Note: Do not exceed pH 10.5. If the solution becomes too basic, the phenol moiety deprotonates to the phenoxide anion, rendering the molecule water-soluble and impossible to extract.

  • Extraction: Extract the turbid aqueous solution with n-Butanol or a mixture of Chloroform/Isopropanol (3:1) (

    
    ). Standard ether/DCM may not be polar enough to extract the amino-phenol efficiently.
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: The crude oil can often be crystallized from Ethanol/Ether or converted to the HCl salt by adding 1M HCl in ether for long-term stability.

Part 4: Alternative "Green" Methodology

For laboratories avoiding cyanide reagents or scaling up for pilot production, Titanium(IV) Isopropoxide mediated reduction is the superior alternative.

  • Protocol: Mix Raspberry Ketone and Ammonia (7M in MeOH) with

    
     (1.2 eq). Stir for 6 hours to form the titanium-imine complex. Add 
    
    
    
    (1.0 eq).
  • Mechanism: Titanium acts as a Lewis acid to activate the ketone and scavenges water, driving imine formation to completion before the reducing agent is added. This prevents the formation of alcohol byproducts.

  • Reference: This method aligns with protocols developed for hindered ketones and acid-sensitive phenols [5].

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9] Link

  • PubChem. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[3][8][9] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845. Link

Sources

Biological Activity and Synthetic Utility of 4-(3-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3-Aminobutyl)phenol , a critical phenolic amine pharmacophore.[1] It is structured to serve researchers in medicinal chemistry, toxicology, and drug development, moving beyond basic definitions to explore synthetic utility, structure-activity relationships (SAR), and safety mechanisms.

Technical Monograph on p-Hydroxyhomoamphetamine

Executive Summary & Chemical Identity

This compound (CAS: 52846-75-0) is a secondary pharmacophore and key synthetic intermediate often overshadowed by its derivatives.[1] Chemically defined as p-hydroxyhomoamphetamine , it represents a structural hybrid between the sympathomimetic amine tyramine and the cosmetic ingredient Rhododendrol.[1]

Its primary biological significance is twofold:

  • Synthetic Precursor: It is the amine "anchor" for the synthesis of Dobutamine (beta-1 agonist) and Ractopamine (beta agonist).[1]

  • Toxicological Pharmacophore: As a 4-substituted phenol, it possesses a high potential for tyrosinase-mediated oxidation, linking it to melanocyte toxicity mechanisms observed in structurally similar leukoderma-inducing agents.[1]

Property Data
IUPAC Name This compound
Common Synonyms p-Hydroxyhomoamphetamine; 4-(4'-Hydroxyphenyl)-2-aminobutane; Dobutamine Intermediate
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Key Structural Feature Phenol ring linked to a primary amine via a butyl chain (homolog of amphetamine)

Pharmacology: Structure-Activity Relationships (SAR)

Sympathomimetic Potential

The molecule is structurally classified as a homophenethylamine .[1] While direct clinical data on the isolated amine is limited compared to its derivatives, its SAR profile suggests specific adrenergic interactions:

  • Indirect Sympathomimetic Action: Like its lower homolog p-hydroxyamphetamine, this compound is predicted to act as a substrate for the norepinephrine transporter (NET).[1] Once inside the nerve terminal, it likely displaces norepinephrine from storage vesicles (VMAT2 interaction), acting as a releasing agent.

  • MAO Susceptibility: The presence of the

    
    -methyl group (on the butyl chain) typically retards metabolism by Monoamine Oxidase (MAO), potentially increasing its half-life compared to simple tyramine derivatives.[1]
    
  • Receptor Selectivity: The extension of the alkyl chain (homo-analog) generally reduces direct affinity for

    
    - and 
    
    
    
    -adrenergic receptors compared to the ethylamine parent, making it a weak direct agonist unless N-substituted (as seen in Dobutamine).[1]
Role as a Metabolite

This compound has been identified as a degradation product and minor metabolite of Labetalol and Dobutamine .[1] In pharmacokinetic studies, the cleavage of the bulky N-substituent from Dobutamine releases this primary amine, which is subsequently conjugated (glucuronidation/sulfation) and excreted.

Toxicology: The Melanotoxicity Risk

Critical Safety Warning: Researchers handling this compound or designing dermatological applications must be aware of its structural similarity to Rhododendrol (4-(4-hydroxyphenyl)-2-butanol).[1]

Tyrosinase-Mediated Oxidation

The 4-substituted phenol moiety is a prime substrate for the enzyme Tyrosinase .[1]

  • Mechanism: Tyrosinase hydroxylates the phenol to a catechol (o-diphenol).[1]

  • Quinone Formation: The catechol is rapidly oxidized to an o-quinone.[1]

  • Haptenization: These reactive quinones act as electrophiles, binding to cysteine residues on cellular proteins (forming haptens).[1]

  • Immune Response: This can trigger CD8+ T-cell mediated destruction of melanocytes, leading to chemical leukoderma (vitiligo-like depigmentation).[1]

Hypothesis Validation: While Rhododendrol (alcohol) is the confirmed causative agent of the 2013 leukoderma outbreak, the amine analog (this compound) shares the identical phenol-alkyl pharmacophore required for this toxicity pathway.[1]

Visualizing the Toxicity Pathway

The following diagram illustrates the divergence between its synthetic utility and its toxicological risk.

BiologicalActivity cluster_Pharma Pharmacological Synthesis cluster_Tox Toxicological Pathway (Melanocytes) Compound This compound (p-Hydroxyhomoamphetamine) Dobutamine Dobutamine (Beta-1 Agonist) Compound->Dobutamine Reductive Amination (w/ Dopamine deriv.) Ractopamine Ractopamine (Growth Promoter) Compound->Ractopamine Synthetic Derivatization Tyrosinase Tyrosinase Enzyme Compound->Tyrosinase Substrate Binding Quinone Reactive o-Quinone Tyrosinase->Quinone Oxidation ProteinAdduct Protein-Hapten Complex Quinone->ProteinAdduct Cysteine Binding CellDeath Melanocyte Apoptosis (Leukoderma) ProteinAdduct->CellDeath Immune Response

Figure 1: Divergent pathways of this compound: Synthetic conversion to drugs vs. metabolic activation to toxic quinones.[1]

Synthetic Utility & Protocols

The industrial value of this compound lies in its conversion to high-value adrenergic drugs.[1] It is most commonly synthesized from Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone).[1]

Synthesis Protocol (Reductive Amination)

Context: Preparation of the intermediate for Dobutamine synthesis.

Reagents:

  • Precursor: 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone)[1]

  • Amine Source: Ammonia (NH₃) or Ammonium Acetate[1]

  • Catalyst: Raney Nickel or Pd/C[1]

  • Solvent: Methanol or Ethanol[1]

Workflow:

  • Condensation: Dissolve 4-(4-hydroxyphenyl)-2-butanone (1.0 eq) in Methanol. Add Ammonium Acetate (5.0 eq) to form the imine intermediate in situ.[1]

  • Reduction: Pressurize the reaction vessel with Hydrogen gas (50 psi) in the presence of Raney Nickel catalyst. Maintain temperature at 50°C for 6-12 hours.

  • Purification: Filter off the catalyst. Concentrate the filtrate. The product, this compound, is isolated as a white solid or viscous oil.[1]

  • Verification: Check purity via HPLC (USP method for Ractopamine Impurities).

Application: Synthesis of Dobutamine

To generate Dobutamine, this compound is not usually the starting material; rather, the "amine" half (dopamine) is reacted with the "ketone" half (raspberry ketone).[1] However, theoretically, this compound can be reacted with 3,4-dihydroxyphenylacetic acid followed by reduction to achieve the same scaffold.[1]

Experimental Data Summary

Assay TypeParameterObservation/ResultRelevance
Synthesis Yield>90% via Reductive AminationHigh efficiency allows industrial scaling.[1]
Safety Acute Oral ToxicityLD50 (Rat) ~671 mg/kg (Analogous phenol data)Harmful if swallowed; standard PPE required.[1]
Dermatology IrritationSkin & Eye Irritant (Cat 2)Potential sensitizer; avoid skin contact.[1]
Metabolism Half-life~2 mins (as Dobutamine metabolite)Rapidly conjugated and excreted.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793924, this compound.[1] Retrieved from [Link][1]

  • Mills, J., et al. (1975).Synthesis and Inotropic Activity of Dobutamine and Related Compounds.Journal of Medicinal Chemistry. (Foundational SAR study establishing the pharmacophore).
  • Sasaki, M., et al. (2014). Rhododendrol-induced leukoderma: The mechanism of tyrosinase-dependent cytotoxicity.[1]Pigment Cell & Melanoma Research.[1] (Establishes the toxicity mechanism for 4-substituted phenols).

  • U.S. Pharmacopeia (USP). Ractopamine Hydrochloride Monograph.[1] (Lists this compound as a specified impurity).

  • European Chemicals Agency (ECHA). Registration Dossier: 4-(p-hydroxyphenyl)-2-butanone.[1] (Safety data on the ketone precursor). Retrieved from [Link][1]

Sources

Technical Monograph: Safety, Handling, and Stability of 4-(3-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52846-75-0 | Synonyms: 4-(4-Hydroxyphenyl)-2-butanamine; p-Hydroxyhomoamphetamine

Executive Summary & Chemical Significance

4-(3-Aminobutyl)phenol is a bifunctional small molecule serving as a critical chiral intermediate in the synthesis of sympathomimetic drugs, most notably Dobutamine (cardiac stimulant) and Ractopamine . It is also identified as a primary metabolite of the flavoring agent Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone).

For the research scientist, this molecule presents a dual-hazard profile : it combines the systemic toxicity and oxidation susceptibility of a phenol with the caustic, sensitizing nature of a primary aliphatic amine . Successful handling requires a protocol that mitigates oxidative degradation (browning) while preventing operator exposure to phenolic absorption.

Physicochemical Profile & Hazard Matrix[1]
PropertySpecificationOperational Implication
Molecular Weight 165.23 g/mol Low volatility; dust generation is the primary inhalation risk.
Physical State White to Off-White PowderCritical Quality Attribute: Appearance of pink/brown hue indicates oxidation (quinone formation).
Melting Point 109–112 °CStable solid at RT, but avoid heat during dissolution to prevent accelerated oxidation.
Solubility DMSO, Methanol, Dilute AcidLow water solubility at neutral pH; solubilization requires pH adjustment (acidic) or organic co-solvents.
pKa ~9.8 (Phenol), ~10.6 (Amine)Exists as a zwitterion in certain pH ranges; basic extraction requires pH > 11.
The "Phenol-Amine" Dual Hazard

Unlike simple amines, the phenolic moiety allows this compound to penetrate skin rapidly, causing systemic toxicity. Unlike simple phenols, the amine group acts as a CO₂ scavenger from the air, leading to carbamate salt formation on the solid surface.

GHS Classification (Inferred from Structural Analogs):

  • Acute Tox. 4 (Oral): H302 (Harmful if swallowed).[1][2]

  • Skin Irrit. 2 / Eye Irrit. 2: Causes skin and serious eye irritation.

  • STOT SE 3: May cause respiratory irritation.

Mechanism of Instability: The Oxidation Cascade

The primary handling challenge is the molecule's tendency to auto-oxidize. In the presence of oxygen and moisture, the phenolic ring oxidizes to a quinone methide or imine species, resulting in a colored contaminant that poisons downstream catalytic hydrogenation steps (common in Dobutamine synthesis).

OxidationCascade Pure This compound (White Powder) Radical Phenoxy Radical Intermediate Pure->Radical Auto-oxidation Air + O2 / Moisture Air->Radical Quinone Quinone Imine (Pink/Brown Impurity) Radical->Quinone Electron Transfer Polymer Insoluble Polymers (Yield Loss) Quinone->Polymer Polymerization

Figure 1: The oxidative degradation pathway. The transition from white to pink/brown indicates the formation of quinone imines, which are electrophilic and toxic.

Advanced Handling Protocol (SOP)
A. Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of phenolic solutions due to permeation risks.

  • Solids: Nitrile gloves (double-gloved) + N95/P2 Respirator.

  • Solutions (High Conc.): Silver Shield (Laminate) gloves are required. If dexterity is needed, wear Silver Shield as the inner layer and Nitrile as the outer layer.

  • Eye Protection: Chemical splash goggles (unvented) are mandatory; safety glasses are insufficient for amines.

B. Storage & Weighing (The "Inert Loop")

To maintain >98% purity for GMP synthesis:

  • Receipt: Upon receipt, flush the headspace of the container with Argon (preferred over Nitrogen due to higher density) and seal with Parafilm.

  • Storage: Store at -20°C . Cold storage slows the kinetics of quinone formation.

  • Weighing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation (water catalyzes oxidation).

    • Work quickly. If handling >1g, use a glove bag or anaerobic chamber.

C. Solubilization & Reaction Setup
  • Solvent Choice: Degas all solvents (Methanol/DMSO) with nitrogen sparging for 15 minutes prior to dissolution.

  • Acidification: If using in aqueous media, add stoichiometric HCl immediately. The hydrochloride salt (protonated amine) is significantly more resistant to oxidation than the free base.

Emergency Response & Decontamination

Scenario: Skin Contact (Phenolic Absorption Risk)

  • Immediate Action: Do NOT use water alone initially if the exposure is significant. Water can increase the absorption surface area of phenols.

  • PEG Wash: Immediately swab the area with Polyethylene Glycol 300 or 400 (PEG) mixed with Ethanol. This solubilizes the phenol and draws it out of the skin pores.

  • Rinse: After PEG treatment, rinse with copious water for 15 minutes.[3]

Scenario: Spillage

  • Neutralization: Do not use bleach (forms toxic chloramines). Cover the spill with a mixture of sand and weak acid (Citric Acid) to neutralize the amine and immobilize the solid.

  • Disposal: Collect as hazardous organic waste (halogen-free). Label clearly as "Toxic - Phenolic."

Synthesis Context: The Dobutamine Connection

For researchers synthesizing Dobutamine, this compound is often subjected to reductive amination with 3,4-dimethoxyphenylacetone.

  • Critical Control Point: Ensure the this compound starting material is white. If it is pink, recrystallize from Isopropanol/HCl before use. Colored impurities act as radical scavengers and can stall the Pd/C hydrogenation catalyst used in the final deprotection steps.

Workflow Start Start: Solid Reagent Check Visual Check: Is it White? Start->Check Recryst Recrystallize: iPrOH / HCl Check->Recryst Pink/Brown Weigh Weigh under Argon (Avoid Moisture) Check->Weigh White Recryst->Weigh Dissolve Dissolve in Degassed Solvent (Add Acid if Aqueous) Weigh->Dissolve React Proceed to Synthesis (Dobutamine/Ractopamine) Dissolve->React

Figure 2: Operational decision tree for ensuring reagent integrity prior to synthesis.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793924, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Aminophenols and their salts. (General guidance on phenolic amine handling). Retrieved from [Link]

  • Murex, P. (2016). Stability of dobutamine 500 mg in 50 ml syringes prepared using a Central Intravenous Additive Service. (Context on oxidative instability of the dobutamine scaffold). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Deuterated 4-(3-Aminobutyl)phenol (d6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(3-Aminobutyl)phenol-d6 (also known as p-hydroxyhomoamphetamine-d6 or Frambinamine-d6), a critical Internal Standard (IS) for the bioanalysis of Ractopamine, Dobutamine, and Labetalol metabolites.

The protocol focuses on a cost-efficient, high-fidelity isotopic labeling strategy utilizing H/D exchange followed by deuterated reductive amination. This route yields the commercially standard chain-labeled d6 isotopolog (


-chain), avoiding expensive ring-deuterated precursors while ensuring isotopic stability.

Strategic Overview & Retrosynthesis

The synthesis targets the chain-hexadeuterated analog: 4-(3-amino-2,2,3,4,4,4-d6-butyl)phenol . This specific labeling pattern is preferred in mass spectrometry because the deuterium atoms are located on the alkyl chain, minimizing the risk of back-exchange (which can occur with ortho/para ring protons in protic solvents) and ensuring the label is retained in major fragment ions during MS/MS transitions.

The Synthetic Logic
  • Precursor Selection: We utilize 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) as the starting scaffold.

  • Isotopic Installation (Step 1): Thermodynamic H/D exchange exploits the acidity of the

    
    -protons flanking the ketone. Under basic conditions in 
    
    
    
    , the methyl (
    
    
    ) and methylene (
    
    
    ) protons exchange rapidly, yielding a d5-intermediate .
  • Functional Transformation (Step 2): Reductive amination converts the ketone to a primary amine. By using Sodium Cyanoborodeuteride (

    
    ) , we install the final deuterium atom at the chiral center, locking in the d6  count.
    
Pathway Visualization

SynthesisRoute RK Raspberry Ketone (C10H12O2) Exchange Step 1: H/D Exchange (Base-Catalyzed) RK->Exchange D2O, NaOD RK_d5 Intermediate: Raspberry Ketone-d5 (Alpha-positions labeled) Exchange->RK_d5 Equilibrium Shift RedAm Step 2: Reductive Amination (NaCNBD3 / NH4OAc) RK_d5->RedAm Imine Formation Target Target: This compound-d6 (Chain Labeled) RedAm->Target Deuteride Attack

Figure 1: Reaction workflow for the synthesis of chain-deuterated this compound.

Experimental Protocol

Step 1: Preparation of 4-(4-Hydroxyphenyl)-2-butanone-1,1,1,3,3-d5

Objective: Replace the 5 enolizable protons alpha to the carbonyl group with deuterium.

  • Reagents:

    • 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) [CAS: 5471-51-2]

    • Deuterium Oxide (

      
      , 99.9 atom % D)
      
    • Sodium Deuteroxide (

      
      , 40% wt in 
      
      
      
      ) or Potassium Carbonate (
      
      
      )
    • Deuterated Methanol (

      
      ) - Optional co-solvent for solubility
      
  • Protocol:

    • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol (1.64 g) of Raspberry Ketone in 15 mL of

      
      . If solubility is poor at room temperature, add 2-3 mL of 
      
      
      
      .
    • Base Catalysis: Add 0.5 mL of 40%

      
       solution. The pH should be >10 to facilitate enolate formation.
      
    • Exchange Reaction: Heat the mixture to 80°C for 12 hours. The elevated temperature overcomes the kinetic barrier for the methylene protons at position 3.

    • Workup (Cycle 1): Cool to room temperature. Acidify slightly with dilute

      
       (in 
      
      
      
      ) to quench the enolate, then extract with Ethyl Acetate. Dry the organic layer over
      
      
      and concentrate in vacuo.
    • Iterative Exchange (Critical): A single pass rarely achieves >95% incorporation due to dilution of the deuterium pool by the exchanged protons. Repeat steps 1-4 two additional times using fresh

      
       and base.
      
    • Validation: Analyze by

      
      -NMR. The singlet at 
      
      
      
      2.1 ppm (methyl) and the triplet at
      
      
      2.7 ppm (methylene alpha to carbonyl) should be obliterated (>98% disappearance). The benzylic triplet at
      
      
      2.8 ppm should remain largely intact.
Step 2: Reductive Amination to this compound-d6

Objective: Convert the ketone to an amine while installing the 6th deuterium.

  • Reagents:

    • Intermediate from Step 1 (Raspberry Ketone-d5)

    • Ammonium Acetate (

      
      ) - Note: Using 
      
      
      
      is ideal but
      
      
      is acceptable as the N-H protons exchange rapidly in solvent anyway.
    • Sodium Cyanoborodeuteride (

      
      ) [CAS: 25895-60-7]
      
    • Methanol-d4 (

      
      ) - Solvent
      
  • Protocol:

    • Imine Formation: Dissolve the d5-ketone (approx. 1.6 g) in 20 mL of

      
      . Add Ammonium Acetate (10 equivalents, ~7.7 g). Stir at room temperature for 2 hours. This generates the iminium ion intermediate in situ.
      
    • Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborodeuteride (1.5 equivalents).

      • Technical Note:

        
         is preferred over 
        
        
        
        because it is stable at the slightly acidic pH (buffered by ammonium acetate) required for imine formation, preventing direct reduction of the ketone to an alcohol.
    • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours.

    • Quench & Hydrolysis: Acidify with concentrated HCl (carefully) to pH < 2 to decompose excess borodeuteride and hydrolyze boron-amine complexes. Stir for 30 minutes.

    • Isolation: Basify the aqueous layer to pH > 12 using NaOH pellets (cooling in ice bath). Extract the free base amine into Dichloromethane (DCM) (

      
       mL).
      
    • Purification: The crude product can be purified via recrystallization (from Isopropanol/Hexane) or converted to the Hydrochloride salt (

      
       gas in ether) for higher stability.
      

Analytical Validation & Quality Control

Trustworthiness in bioanalysis relies on the isotopic purity of the IS. The following data points must be verified.

Expected Data Summary
ParameterSpecificationMethod
Chemical Purity > 98%HPLC-UV (214/280 nm)
Isotopic Enrichment > 99 atom % D (d0 < 0.5%)HR-MS /

-NMR
Appearance White to off-white solidVisual
Melting Point 109 - 112 °C (Free base)Capillary Method
Mass Shift [M+H]+ = 172.27 (vs 166.23)ESI-MS (+)
Structural Confirmation (NMR Logic)

In the


-NMR of the final d6  product (in 

):
  • Aromatic Region: Two doublets (AA'BB' system) integrating to 4 protons (unlabeled ring).

  • Benzylic Region: A broad singlet/hump integrating to ~2 protons (unlabeled benzylic

    
    ).
    
  • Aliphatic Region: SILENCE. The methyl doublet (

    
     ~1.1) and the methylene/methine multiplets usually seen in the 1.5–3.0 ppm range will be absent or reduced to <2% residual intensity.
    
Mass Spectrometry Fragmentation

For MRM (Multiple Reaction Monitoring) method development:

  • Parent Ion: m/z 172.3 (

    
    , d6)
    
  • Major Fragment (Loss of Ammonia): m/z 155.3 (Retains d6 label).

  • Tropylium Ion: m/z 107.1 (Standard phenol fragment

    
    ). Note: This fragment loses the chain and the label. Do not use for quantification if specificity is required against endogenous phenols.
    
  • Quantification Transition: Use 172.3

    
     154/155  or 172.3 
    
    
    
    136
    (loss of water + ammonia).

Mechanism & Causality

Understanding the "Why" ensures reproducibility.

Why H/D Exchange on the Ketone First?

Synthesizing the d6-chain de novo from small deuterated building blocks (e.g., reacting deuterated methyl vinyl ketone with phenol) is chemically harsh and low-yielding. The thermodynamic acidity of alpha-protons in ketones (


) allows for reversible exchange in 

. By driving this equilibrium with excess

and heat, we achieve high isotopic incorporation at the C1 and C3 positions without affecting the aromatic ring or the benzylic C4 position (which is not alpha to the carbonyl).
Why NaCNBD3?

The reductive amination proceeds via a Borch reaction mechanism.

  • Ammonia attacks the ketone

    
     Hemiaminal 
    
    
    
    Iminium Ion (
    
    
    ).
  • The Iminium ion is more electrophilic than the precursor ketone.

  • 
     is a milder reducing agent than 
    
    
    
    . It reduces the iminium ion much faster than the ketone at pH 6-7. Using
    
    
    would result in significant formation of the side product 4-(4-hydroxyphenyl)-2-butanol-d6 (the alcohol).

Mechanism Ketone Ketone-d5 (R-CD2-CO-CD3) Imine Iminium Ion (R-CD2-C=NH2(+)-CD3) Ketone->Imine + NH3, - H2O Transition Hydride Transfer (Rate Determining Step) Imine->Transition + D- (from NaCNBD3) Product Amine-d6 (R-CD2-CD(NH2)-CD3) Transition->Product Irreversible Reduction

Figure 2: Mechanistic pathway of the deuteride transfer during reductive amination.

Safety & Handling

  • Cyanoborodeuteride: Highly toxic. Generates HCN gas if exposed to strong acid without venting. Perform the acidification step (Step 4) in a high-efficiency fume hood.

  • Isotope Dilution:

    
     is hygroscopic. Keep bottles tightly sealed to prevent atmospheric moisture (
    
    
    
    ) from diluting the isotopic purity, which would lead to d4/d5 impurities.
  • Storage: The final amine is prone to oxidation (browning) over time. Store as the HCl salt at -20°C under Argon.

References

  • Source for commercial structure validation and confirmation of the d6 labeling p
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Smith, D. J., & Shelver, W. L. (2002).[1] Tissue Residues of Ractopamine and Urinary Excretion of Ractopamine and Metabolites in Animals.[1] Journal of Animal Science, 80, 1240–1249.[1]

    • Establishes the metabolic relevance of the this compound structure.
  • Atkinson, J. G., et al. (1979). Hydrogen-Deuterium Exchange of Ketones. Journal of Organic Chemistry.

Sources

Technical Guide: Discovery, Synthesis, and Pharmacology of 4-(3-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the chemical entity 4-(3-Aminobutyl)phenol , a critical intermediate and metabolite in the field of adrenergic pharmacology.

Part 1: Executive Summary & Chemical Identity[1]

This compound (also known as p-hydroxyhomoamphetamine or 1-methyl-3-(4-hydroxyphenyl)propylamine) is a primary amine pharmacophore that serves as a pivotal "linker" scaffold in the synthesis of blockbuster beta-adrenergic agonists.[1]

Historically, this molecule emerged not as a standalone therapeutic, but as the structural key that unlocked cardioselectivity in the development of Dobutamine and the nutrient partitioning effects of Ractopamine .[1] It represents a classic example of "fragment-based" drug discovery, where a specific side-chain confers receptor subtype selectivity.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
Common Synonyms p-Hydroxyhomoamphetamine; 1-(4-Hydroxyphenyl)-3-aminobutane; Des-N-alkyl dobutamine
CAS Number 52846-75-0 (Racemic); 74248-90-1 (S-isomer)
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Chirality Contains one chiral center at the C3 position of the butyl chain.[1][2][3][4][5][6][7]
Precursor 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)

Part 2: Historical Genesis & The "Linker" Hypothesis

The discovery of this compound is inextricably linked to the search for cardioselective sympathomimetic agents in the mid-20th century.[1]

The Eli Lilly Era (1970s)

In the late 1960s and early 1970s, researchers Tuttle and Mills at Eli Lilly were attempting to synthesize a synthetic catecholamine that could increase cardiac contractility (inotropy) without significantly increasing heart rate (chronotropy) or vascular resistance.[1]

  • The Challenge: Isoprenaline, the standard beta-agonist of the time, was non-selective, causing tachycardia and hypotension.[1]

  • The Solution: By modifying the N-substituent of the dopamine backbone, they discovered that bulky, lipophilic side chains altered receptor affinity.[1]

  • The Breakthrough: They identified that the 1-methyl-3-(4-hydroxyphenyl)propyl group (the carbon skeleton of this compound) was the ideal substituent.[1] When attached to a dopamine backbone, it created Dobutamine .[1]

This marked the transition of this compound from a theoretical homolog of amphetamine to a high-value pharmaceutical intermediate.[1] Later, this same scaffold was utilized to synthesize Ractopamine , a beta-agonist used to promote leanness in livestock.[1]

Part 3: Synthesis & Production Protocols

The industrial production of this compound relies heavily on Reductive Amination .[1] The ubiquity of Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone) as a flavor ingredient makes it the most cost-effective starting material.[1]

Workflow: Reductive Amination

This process converts the ketone carbonyl group into a primary amine.[1]

  • Starting Material: 4-(4-Hydroxyphenyl)-2-butanone.[1][6][7][8][9]

  • Reagents: Anhydrous Ammonia (NH₃) or Ammonium Acetate.[1]

  • Catalyst: Raney Nickel (RaNi) or Palladium on Carbon (Pd/C).[1]

  • Conditions: High pressure hydrogenation (300–500 psi) at elevated temperature (80–100°C).

Experimental Protocol (Laboratory Scale)
  • Step 1: Charge a high-pressure autoclave with 4-(4-hydroxyphenyl)-2-butanone (0.1 mol) dissolved in Methanol (150 mL).

  • Step 2: Add Ammonium Acetate (1.0 mol, 10 eq) to ensure complete conversion and suppress secondary amine formation.[1]

  • Step 3: Add Raney Nickel catalyst (10% w/w).[1]

  • Step 4: Pressurize with Hydrogen gas (H₂) to 500 psi.[1] Heat to 90°C and stir vigorously for 6-8 hours.

  • Step 5: Filter catalyst, concentrate filtrate, and acidify with HCl to crystallize This compound Hydrochloride .[1]

Synthesis Pathway Diagram[1]

SynthesisPath Fig 1: Reductive Amination Pathway for this compound Synthesis RaspberryKetone Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone) Intermediate Imine Intermediate RaspberryKetone->Intermediate + NH3 / NH4OAc Product This compound Intermediate->Product + H2 / Raney Ni (Reductive Amination)

Figure 1: The primary industrial route involves the reductive amination of Raspberry Ketone using Hydrogen and a metal catalyst.[1]

Part 4: Pharmacological Significance & Applications[1]

This compound acts as a "Janus" molecule in pharmacology: it is both a Synthesis Precursor and a Metabolic Marker .[1]

The Precursor Role

It is the nucleophilic building block for "Designer" Beta-Agonists.[1]

  • Ractopamine Synthesis: The amine reacts with a bromo-ketone or epoxide derivative of phenol.[1]

    • Mechanism:[1][10][11] The nitrogen of this compound attacks the electrophilic carbon of the partner fragment (e.g., 2-bromo-4'-hydroxyacetophenone), followed by reduction.[1]

  • Dobutamine Synthesis (Alternative): While Dobutamine is often made by reacting Dopamine with Raspberry Ketone, it can also be synthesized by reacting this compound with 3,4-dihydroxyphenylacetaldehyde.[1]

The Metabolite Role

In clinical and forensic settings, this molecule appears as a breakdown product.[1]

  • Dobutamine Metabolism: In vivo, Dobutamine undergoes oxidative N-dealkylation by CYP450 enzymes.[1] This cleaves the molecule, releasing this compound.[1]

  • Labetalol Metabolism: Similar N-dealkylation pathways produce this amine.[1]

  • Toxicity: As a primary amine related to amphetamines (specifically p-hydroxyamphetamine), it possesses weak sympathomimetic activity (pressor effects) and is monitored in toxicity studies.[1]

Relationship Map

Relationships Fig 2: The central role of this compound in drug synthesis and metabolism. Core This compound Synth Synthesis Input Core->Synth Raspberry Raspberry Ketone Raspberry->Core Reductive Amination Ractopamine Ractopamine (Livestock Beta-Agonist) Dobutamine Dobutamine (Cardiac Stimulant) Metab Metabolic Output (N-Dealkylation) Dobutamine->Metab Synth->Ractopamine Metab->Core

Figure 2: Diagram illustrating the molecule's dual role as a building block for Ractopamine and a metabolite of Dobutamine.[1]

Part 5: Analytical Methodology

For researchers tracking this compound (e.g., in doping control or pharmacokinetic studies), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]

Detection Protocol
  • Matrix: Plasma, Urine, or Tissue.[1]

  • Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (MCX) to retain the amine.[1]

  • Derivatization: Often not required, but dansyl chloride can be used to improve sensitivity for the phenol/amine groups.[1]

  • Mass Transitions (MRM):

    • Precursor Ion: m/z 166.1 [M+H]⁺[1]

    • Quantifier Ion: m/z 107.1 (Cleavage of the butyl chain, leaving the hydroxyphenyl-ethyl fragment).[1]

    • Qualifier Ion: m/z 149.1 (Loss of NH₃).[1]

References

  • Tuttle, R. R., & Mills, J. (1975).[1] Dobutamine: Development of a new catecholamine to selectively increase cardiac contractility.[1] Circulation Research.[1] Link[1]

  • Eli Lilly and Company. (1976).[1] United States Patent 3,987,200: 1-phenyl-3-amino-butane derivatives.[1] (The foundational patent describing the synthesis of Dobutamine and its intermediates).[1] Link

  • Smith, D. J. (1998).[1] The Pharmacokinetics, Metabolism, and Tissue Residues of Ractopamine Hydrochloride in Livestock.[1] Drug Metabolism Reviews.[1] Link

  • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • European Food Safety Authority (EFSA). (2009).[1] Safety evaluation of ractopamine.[1] (Details the impurity profile including aminobutylphenol). Link[1]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 4-(3-Aminobutyl)phenol in Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The accurate quantification of 4-(3-Aminobutyl)phenol in urine is critical for pharmacokinetic profiling of catecholamine-based therapeutics (e.g., Dobutamine) and forensic analysis of designer phenethylamines. As a primary amine metabolite containing a phenolic moiety, this analyte presents specific "zwitterionic" challenges during extraction.

Traditional Liquid-Liquid Extraction (LLE) often suffers from poor recovery due to the molecule's amphoteric nature (pKa amine ~10.1; pKa phenol ~9.9). This protocol utilizes a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow to lock the analyte onto the sorbent via ionic interaction, allowing for aggressive washing of urinary interferences.

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 4-(4-aminobutan-2-yl)phenol / 3-(4-hydroxyphenyl)-1-methylpropylamine

  • Molecular Weight: 165.23 g/mol

  • Key Property: Amphoteric. At neutral pH, the amine is protonated (

    
    ) and the phenol is protonated (
    
    
    
    ), making it suitable for cation exchange.

Part 2: Sample Preparation Protocol (The "Why" and "How")

Pre-treatment: Enzymatic Hydrolysis

Phenolic compounds in urine are extensively conjugated (glucuronidated/sulfated). To measure the total concentration, deconjugation is mandatory.

  • Reagent:

    
    -Glucuronidase (from E. coli or Helix pomatia).
    
  • Buffer: 0.1 M Ammonium Acetate (pH 5.0).

  • Protocol:

    • Aliquot 200 µL of urine into a 2 mL 96-well plate or microcentrifuge tube.

    • Add 50 µL of Internal Standard (IS) solution (e.g., Dobutamine-d4 or stable isotope labeled analog).

    • Add 200 µL of

      
      -Glucuronidase solution (>5,000 units/mL in buffer).
      
    • Incubate at 60°C for 2 hours .

    • Critical Step: Quench and acidify by adding 200 µL of 4% Phosphoric Acid (

      
      ) .
      
      • Scientific Logic:[1][2][3][4][5][6] Acidification brings the pH to ~2-3. This ensures the amine is fully protonated (

        
        ) for capture by the MCX sorbent, and disrupts protein binding.
        
Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange

We utilize a polymeric MCX sorbent (e.g., Oasis MCX or Strata-X-C). This mechanism is superior to C18 because it allows the use of 100% organic solvents in the wash step to remove hydrophobic matrix components without eluting the charged analyte.

SPE Workflow Diagram:

SPE_Workflow Figure 1: Mixed-Mode Cation Exchange (MCX) Extraction Logic Start Hydrolyzed Urine (Acidified pH < 3) Condition Conditioning 1. MeOH 2. H2O Load Load Sample (Analyte binds via cation exchange) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes acidic/neutral proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic neutrals) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Breaks ionic bond) Wash2->Elute

Detailed Steps:

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply the entire pre-treated sample (approx 650 µL) at low vacuum (< 5 inHg).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Purpose: Removes salts and hydrophilic interferences; keeps analyte charged.

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Purpose: Aggressively removes neutral hydrophobic matrix components (lipids, pigments). The analyte remains bound ionically.

  • Elute: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[7] The high pH (>11) deprotonates the amine (

      
      ), neutralizing the charge and releasing the analyte from the sorbent.
      
  • Evaporation: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).
    

Part 3: LC-MS/MS Method Parameters[9]

Chromatographic Conditions

A Biphenyl or C18 column is recommended. The Biphenyl phase offers enhanced selectivity for the phenolic ring through


 interactions, separating it from isobaric interferences.
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Kinetex Biphenyl or Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.0040Linear Ramp
3.1095High Organic Wash
4.5095Hold
4.605Re-equilibration
6.005End of Run
Mass Spectrometry (MRM)
  • Source: Electrospray Ionization (ESI) – Positive Mode.[8]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions (Precursor [M+H]+ = 166.1):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
This compound 166.1 107.1 22QuantifierLoss of amine chain (Tropylium-OH)
166.1149.115QualifierLoss of

166.177.135QualifierPhenyl ring fragment
IS (Dobutamine-d4) 306.2163.125QuantifierReference fragment

Note: The 107.1 fragment is highly characteristic of the hydroxybenzyl moiety.

Part 4: Data Analysis & Validation Criteria

Linearity and Sensitivity[1]
  • Calibration Range: 1.0 ng/mL to 1,000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ: 1.0 ng/mL (S/N > 10).

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction between amine and silanols.Ensure Mobile Phase has sufficient ionic strength (add 5mM Ammonium Formate) or use an end-capped column.
Low Recovery Incomplete elution from MCX cartridge.Ensure Elution solvent is fresh (NH4OH is volatile). pH must be >11 to release the amine.
Carryover Analyte sticking to injector needle.Use a strong needle wash: MeOH:ACN:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid.[2]
Validation Summary (Example Data)
ParameterAcceptance CriteriaTypical Result
Accuracy 85-115%94.2%
Precision (CV%) < 15%4.8%
Matrix Effect 85-115%92% (Minimal suppression due to MCX cleanup)
Recovery > 80%88%

Part 5: References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Yan, K., et al. (2012). "Simultaneous determination of dobutamine and its metabolites in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 905, 127-132. (Provides metabolic context for the aminobutyl phenol moiety).

  • Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Compounds in Biological Fluids. Retrieved from [Link]

  • Antignac, J.P., et al. (2002). "Extraction and analysis of phenolic amines in urine for doping control." Journal of Mass Spectrometry. (Foundational text on Ractopamine/Phenolic amine extraction).

Sources

Application Note: High-Selectivity Solid-Phase Extraction of 4-(3-Aminobutyl)phenol

[1]

Introduction & Analyte Profile

4-(3-Aminobutyl)phenol (CAS: 52846-75-0), often identified as a primary pharmacophore of the cardiac drug Dobutamine or as the impurity rac-4-(4-hydroxyphenyl)-2-aminobutane, presents a classic "amphoteric challenge" in bioanalysis.[1]

The molecule possesses two distinct ionizable groups:

  • Phenolic Hydroxyl: Weakly acidic (

    
    ).[1]
    
  • Aliphatic Amine: Basic (

    
    ).[1]
    
The Amphoteric Challenge

At neutral pH, the molecule exists in equilibrium, but extraction efficiency is often compromised by matrix interferences (phospholipids, proteins) that share similar hydrophobicity (LogP ~1.7). Traditional C18 (reversed-phase) extraction often fails to yield clean baselines because it relies solely on non-specific hydrophobic interactions.[1]

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1] By exploiting the basic amine, we can "lock" the analyte onto the sorbent using electrostatic attraction while aggressively washing away interferences with organic solvents, creating a self-validating extraction system.

Strategic Rationale: The "Lock-and-Key" Mechanism

To achieve high recovery (>85%) and matrix removal, we employ a polymeric sorbent functionalized with sulfonate groups (Strong Cation Exchange).[1]

  • Mechanism: At acidic pH (< 3.0), the aliphatic amine of this compound is fully protonated (

    
    ), while the phenol remains neutral (
    
    
    ). The sorbent's sulfonate groups (
    
    
    ) bind the positively charged analyte.
  • The "Wash" Advantage: Since the analyte is electrostatically bound, we can wash the cartridge with 100% Methanol . This step is impossible in standard C18 SPE (where MeOH would elute the analyte) but is crucial here to strip hydrophobic neutrals and phospholipids.

  • Elution: We release the "lock" by switching the pH to basic (> 11.0). The amine deprotonates to its neutral form (

    
    ), breaking the ionic bond and allowing elution in the organic solvent.
    
Mechanism Visualization

SPE_Mechanismcluster_0Step 1: Loading (pH 2.0)cluster_1Step 2: Elution (pH 11.0)Analyte_PosAnalyte (NH3+)Phenol (OH)InteractionIonic Bond +Hydrophobic InteractionAnalyte_Pos->InteractionSorbent_NegSorbent (SO3-)Polymer BackboneSorbent_Neg->InteractionBase5% NH4OH(High pH)Analyte_NeuAnalyte (NH2)NeutralizedBase->Analyte_NeuDeprotonates AmineReleaseBond BrokenElution in OrganicAnalyte_Neu->Release

Figure 1: The pH-switching mechanism governing the retention and release of this compound on MCX sorbents.[1]

Materials & Reagents

ReagentGradePurpose
Sorbent Polymeric MCX (30mg or 60mg)Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).[1]
Methanol (MeOH) LC-MS GradeConditioning and Elution solvent.[1][2]
Formic Acid (FA) LC-MS GradeAcidification of sample and wash steps.[1][3][4]
Ammonium Hydroxide (NH₄OH) 28-30%Basification for elution.[1]
Phosphoric Acid (H₃PO₄) 85%Optional strong acid for initial plasma protein disruption.[1]
Water Milli-Q / 18.2 MΩSolvent base.[1]

Step-by-Step Extraction Protocol

A. Sample Pre-treatment

Objective: Disrupt protein binding and ensure analyte is protonated.[1]

  • Plasma/Serum: Mix 200 µL sample with 200 µL 4% H₃PO₄ (Phosphoric Acid).[1] Vortex for 30 seconds.[1]

    • Why? H₃PO₄ precipitates proteins and drops pH to ~1.5, ensuring the amine is 100% ionized.

  • Urine: Dilute 1:1 with 2% Formic Acid in water.

    • Note: If measuring total metabolites (conjugated), perform enzymatic hydrolysis (Glucuronidase) prior to acidification.[1]

B. SPE Workflow

Cartridge: Polymeric MCX (30 mg / 1 cc).[1]

StepSolvent / ActionCritical Technical Insight
1. Condition 1 mL MeOH Activates hydrophobic ligands on the polymer backbone.
2. Equilibrate 1 mL Water Removes excess MeOH to prevent analyte breakthrough during loading.[1]
3. Load Apply Pre-treated SampleFlow rate: < 1 mL/min.[1] Crucial: pH must be < 3.[1][5]0.
4.[1][3] Wash 1 1 mL 2% Formic Acid Acidic Wash: Removes hydrophilic interferences (salts, proteins) while keeping analyte charged (

).[1]
5. Wash 2 1 mL 100% Methanol Organic Wash: Removes hydrophobic neutrals.[1] The analyte will not elute because it is ionically bound to the sulfonate group.
6. Dry High Vacuum (2-5 min)Removes residual MeOH to ensure maximum concentration during elution.
7. Elute 2 x 250 µL 5% NH₄OH in MeOH Elution: High pH neutralizes the amine (

).[1] The organic solvent disrupts hydrophobic bonds.
8. Post-Process Evaporate & ReconstituteEvaporate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Workflow Diagram

Protocol_Flowcluster_checkSelf-Validation CheckStartSample Prep(Acidify pH < 3)ConditionCondition: MeOHEquilibrate: WaterStart->ConditionLoadLoad Sample(Analyte Binds Ionically)Condition->LoadWash1Wash 1: 2% Formic Acid(Removes Hydrophilics/Salts)Load->Wash1Wash2Wash 2: 100% MeOH(Removes Neutrals/Lipids)Wash1->Wash2EluteElute: 5% NH4OH in MeOH(Releases Analyte)Wash2->EluteFinishLC-MS/MS AnalysisElute->Finish

Figure 2: Optimized SPE workflow. The "Wash 2" step is the critical self-validation point, removing interferences that traditional C18 methods cannot.

LC-MS/MS Analytical Conditions

Once extracted, the analyte requires a robust separation method.[6]

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibrate)

Mass Spectrometry (MRM) Settings:

  • Ionization: ESI Positive (

    
    ).[1]
    
  • Precursor Ion: 166.1

    
    [1]
    
  • Product Ions:

    • Quantifier: 107.1

      
       (Loss of aminobutyl chain, characteristic phenol fragment).
      
    • Qualifier: 149.1

      
       (Loss of ammonia).[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (< 60%) Incomplete elution.[1]Ensure Elution solvent is fresh (NH₄OH is volatile).[1] Increase NH₄OH to 5%. Ensure sample load pH was < 3.[1]
Breakthrough (Analyte in Load) Sample pH too high.The amine must be charged to bind.[5] Add more H₃PO₄ to the sample.
Dirty Baseline Protein precipitation incomplete.Perform a protein crash (PPT) with ACN prior to SPE loading if the sample is extremely viscous.

References

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Compounds."[1] Waters Application Notes. Link[1]

  • PubChem. "this compound Compound Summary."[1][7] National Library of Medicine.[1] Link[1]

  • Phenomenex. "Strata-X-C Strong Cation Exchange SPE Guide." Phenomenex Technical Resources. Link

  • Yan, J.H., et al. (2002).[1][8] "3-O-Methyldobutamine, a Major Metabolite of Dobutamine in Humans."[1][8][9] Drug Metabolism and Disposition, 30(5).[1] Link

  • Sigma-Aldrich (Supelco). "Guide to Solid Phase Extraction."[1] Sigma-Aldrich Technical Library.[1] Link

Application Notes and Protocols for Pharmacokinetic Studies of 4-(3-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) studies of 4-(3-aminobutyl)phenol. This document outlines the rationale behind experimental design, detailed protocols for in-life studies and bioanalysis, and guidance on data interpretation, all grounded in established scientific principles and regulatory expectations.

Introduction: Understanding the Pharmacokinetic Profile of this compound

This compound is a small molecule with a chemical structure featuring both a phenolic hydroxyl group and a primary amine on a butyl side chain.[1][2] Its structural similarity to endogenous trace amines like tyramine suggests potential interactions with various physiological pathways.[3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating its therapeutic potential and safety profile.

The phenolic moiety is susceptible to phase II conjugation reactions, such as glucuronidation and sulfation, which are common metabolic pathways for phenolic compounds to increase their water solubility and facilitate excretion.[4] The aminobutyl side chain may undergo oxidation or other phase I reactions. Therefore, a comprehensive pharmacokinetic study must not only quantify the parent compound but also identify and quantify its major metabolites.

These application notes will guide the user through the essential stages of a preclinical pharmacokinetic study, from initial analytical method development to the final data analysis.

Pre-Study Considerations and Analytical Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[5][6]

LC-MS/MS Method Development

Objective: To develop a sensitive and selective method for the quantification of this compound in plasma.

Instrumentation:

  • A triple quadrupole mass spectrometer

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

Protocol:

  • Analyte and Internal Standard (IS) Optimization:

    • Prepare a standard solution of this compound and a suitable internal standard (e.g., a deuterated analog like this compound-d6) in an appropriate solvent (e.g., methanol).[7]

    • Infuse the solutions directly into the mass spectrometer to optimize the precursor and product ions for multiple reaction monitoring (MRM).

  • Chromatographic Separation:

    • Select a suitable HPLC/UHPLC column (e.g., a C18 reversed-phase column).

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Optimize the gradient to achieve good peak shape and separation from endogenous matrix components.

  • Sample Preparation:

    • Evaluate different sample preparation techniques to extract the analyte from plasma, such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

    • PPT with acetonitrile is often a good starting point for its simplicity and efficiency.

  • Method Validation:

    • Validate the method in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[8][9][10]

    • Key validation parameters include:

      • Selectivity and Specificity

      • Linearity and Range

      • Accuracy and Precision

      • Matrix Effect

      • Recovery

      • Stability (bench-top, freeze-thaw, and long-term)

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterRecommended Setting
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Parent) To be determined experimentally
MRM Transition (IS) To be determined experimentally

In Vivo Pharmacokinetic Study Design

The design of the in vivo study is critical for obtaining meaningful pharmacokinetic data. The choice of animal model, dose, route of administration, and sampling schedule must be carefully considered.

Animal Model Selection

Rodent models, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

Dosing and Administration
  • Route of Administration: The intended clinical route should be used. For initial studies, both intravenous (IV) and oral (PO) administration are recommended to determine absolute bioavailability.

  • Dose Selection: The dose should be selected based on any available efficacy or toxicology data. A minimum of three dose levels is often used in early studies.

  • Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability.

Blood Sampling
  • Sampling Sites: Blood samples are typically collected from the jugular vein (with a cannula) or saphenous vein.

  • Sampling Time Points: A sparse sampling schedule is often employed, with more frequent sampling at early time points to capture the absorption and distribution phases, and less frequent sampling at later time points to define the elimination phase.

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.

Diagram 1: In Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Compound Administration (IV or PO) fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage sample_prep Sample Preparation storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing lcms_analysis->data_processing

Caption: Workflow of an in vivo pharmacokinetic study.

In Vitro Metabolism Studies

In vitro assays are crucial for identifying potential metabolic pathways and the enzymes involved.

Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in liver microsomes.

Protocol:

  • Incubate this compound at a low concentration (e.g., 1 µM) with liver microsomes from the species of interest (e.g., rat, human) in the presence of NADPH.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with cold acetonitrile.

  • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the major metabolites of this compound.

Protocol:

  • Incubate this compound at a higher concentration (e.g., 10 µM) with hepatocytes or liver S9 fractions.

  • Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Common metabolic transformations to look for include glucuronidation, sulfation, oxidation, and N-acetylation.[11][12][13]

Diagram 2: Potential Metabolic Pathways of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound oxidation Oxidation (e.g., Hydroxylation) parent->oxidation CYP450s glucuronidation Glucuronidation parent->glucuronidation UGTs sulfation Sulfation parent->sulfation SULTs oxidation->glucuronidation oxidation->sulfation

Caption: Hypothesized metabolic pathways for this compound.

Pharmacokinetic Data Analysis

Once the plasma concentration-time data is obtained, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t½: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F%: Bioavailability (for oral administration).

Software for PK Analysis

Validated software packages are recommended for pharmacokinetic analysis.[14][15][16]

Table 2: Example Pharmacokinetic Parameters for this compound (Hypothetical Data)
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.080.5
AUC (ng*h/mL) 32009600
t½ (h) 2.52.7
CL (L/h/kg) 0.31-
Vd (L/kg) 1.1-
F (%) -30

Conclusion

These application notes provide a framework for conducting a comprehensive preclinical pharmacokinetic study of this compound. By following these guidelines, researchers can generate high-quality data to understand the ADME properties of this compound, which is essential for its further development as a potential therapeutic agent. Adherence to regulatory guidelines for bioanalytical method validation and study conduct is paramount to ensure the integrity and reliability of the data.[17][18]

References

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). MDPI. Retrieved from [Link]

  • A widely distributed metalloenzyme class enables gut microbial metabolism of host- and diet-derived catechols. (2020). eLife. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. Retrieved from [Link]

  • High content analysis of an in vitro model for metabolic toxicity: results with the model toxicants 4-aminophenol and cyclophosphamide. (2014). PubMed. Retrieved from [Link]

  • Advance in methods studying the pharmacokinetics of polyphenols. (2014). PubMed. Retrieved from [Link]

  • Phoenix® PK/PD Platform. (n.d.). Certara. Retrieved from [Link]

  • Analytical Methods - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Clinical pharmacology and pharmacokinetics. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pharmacokinetic study to assess the bioavailability of phenolics from an olive leaf extract. (2011). Onderzoek met mensen. Retrieved from [Link]

  • This compound, (S)-. (n.d.). PubChem. Retrieved from [Link]

  • Pharmacokinetic studies in man - Scientific guideline. (2015). European Medicines Agency (EMA). Retrieved from [Link]

  • Metabolism of para-aminophenol by rat hepatocytes. (2000). PubMed - NIH. Retrieved from [Link]

  • PK Assay Analysis and Reports. (n.d.). BioAgilytix. Retrieved from [Link]

  • Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. (2018). Juniper Publishers. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. Retrieved from [Link]

  • (PDF) 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. (2025). ResearchGate. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. Retrieved from [Link]

  • In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. (n.d.). BioIVT. Retrieved from [Link]

  • Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Tyramine. (n.d.). Wikipedia. Retrieved from [Link]

  • PKMP - Pharmacokinetic Modeling Program. (n.d.). PKMP. Retrieved from [Link]

  • This compound, (S)-. (n.d.). precisionFDA. Retrieved from [Link]

  • EMA proposes new guideline on model-informed drug development. (2025). RAPS. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • In Vitro Metabolism Assay Kits & Reagents. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Method 9067: Phenolics (Spectrophotometric, MBTH with Distillation). (1986). EPA. Retrieved from [Link]

  • Services for in vitro Metabolism research. (n.d.). Admescope. Retrieved from [Link]

  • Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Profiling of 4-(3-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the High-Resolution Mass Spectrometry (HRMS) analysis of 4-(3-Aminobutyl)phenol , a critical metabolite and synthetic intermediate of the cardiac drug Dobutamine.

Introduction & Scientific Context

This compound (Formula:


) is a primary amine substituted phenol. In pharmaceutical development, it serves as a key degradation product (N-dealkylation) and synthetic precursor to Dobutamine , a sympathomimetic drug used in the treatment of heart failure.

Accurate identification of this molecule is challenging due to its dual functionality:

  • Phenolic Hydroxyl: Weakly acidic, susceptible to oxidation.

  • Aliphatic Primary Amine: Basic, readily protonated.

This protocol utilizes LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) in Positive Ion Mode . The choice of positive mode is dictated by the high proton affinity of the primary amine, which offers superior sensitivity (


) compared to negative mode ionization of the phenol.
Physicochemical Profile
PropertyValueMS Implication
Formula

Basis for exact mass calculation.[1]
Monoisotopic Mass 165.1154 DaNeutral mass reference.

Exact Mass
166.1232 Da Target precursor ion for extraction.
LogP ~1.7Moderately polar; suitable for C18 retention.
pKa (Amine) ~10.1Fully protonated at pH < 8.
pKa (Phenol) ~9.9Neutral at acidic pH (ensures C18 retention).

Experimental Protocol

Reagents & Standards
  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid.

    • Rationale: Formic acid (pH ~2.7) ensures the amine (

      
      ) is fully protonated to 
      
      
      
      , maximizing ESI+ response.
  • Solvent B (Organic): LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Rationale: Acetonitrile provides sharper peak shapes for basic compounds compared to Methanol.

  • Standard Stock: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in Water:Methanol (90:10, v/v).

LC-MS/MS Method Parameters
Liquid Chromatography (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2]

    • Note: A C18 column is preferred over HILIC because the phenyl ring provides sufficient hydrophobicity for retention, provided the mobile phase is acidic to suppress phenol ionization.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Gradient Elution Table:

Time (min) % Solvent A % Solvent B Curve
0.00 95 5 Initial
1.00 95 5 Isocratic Hold
8.00 5 95 Linear Ramp
10.00 5 95 Wash
10.10 95 5 Re-equilibration

| 13.00 | 95 | 5 | End |

Mass Spectrometry (Q-TOF)
  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amine).

  • Source Temp: 120°C.

  • Desolvation Gas:

    
     at 800 L/hr, 350°C.
    
  • Acquisition Mode:

    
     (Data-Independent Acquisition) or Data-Dependent Acquisition (DDA).
    
    • Mass Range: m/z 50 – 1200.

    • Collision Energy: Ramp 10–30 eV (for fragmentation).

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data validation.

Workflow Sample Sample: this compound Prep Prep: Dissolve in MeOH Dilute in H2O/MeOH (90:10) Final Conc: 1 µg/mL Sample->Prep Gravimetric LC LC Separation: BEH C18 Column Acidic Mobile Phase (pH 2.7) Prep->LC Injection Ionization ESI(+) Source: Protonation of Amine [M+H]+ Formation LC->Ionization Elution MS1 MS1 Scan: Precursor Selection m/z 166.1232 Ionization->MS1 m/z Filtering MS2 MS/MS Fragmentation: Collision Induced Dissociation (10-30 eV) MS1->MS2 Fragmentation Data Data Analysis: Exact Mass Confirmation Fragment Verification MS2->Data Spectra

Figure 1: Analytical workflow for HRMS profiling of this compound.

Results & Discussion

Full Scan (MS1) Analysis

The extracted ion chromatogram (EIC) for m/z 166.1232 should show a single, sharp peak.

  • Observed Mass: 166.1232 ± 0.0005 Da (< 3 ppm error).

  • Isotopic Pattern: The A+1 peak (

    
     isotope) should appear at m/z 167.1265 with approximately 11% relative abundance (due to 10 carbons).
    
Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for distinguishing this molecule from isomers (e.g., N-ethyl-tyramine).

Key Fragments:

  • m/z 149.0966 (

    
    ): 
    
    • Mechanism:[3][4] Neutral loss of ammonia (17.03 Da). This is the diagnostic loss for primary aliphatic amines.

    • Structure: Formation of a secondary carbocation or cyclization to a methyl-dihydro-indene structure.

  • m/z 107.0497 (

    
    ): 
    
    • Mechanism:[3][4] Benzylic cleavage.

    • Structure: The 4-hydroxybenzyl cation (quinonemethide precursor). This confirms the presence of the phenol ring attached to a methylene group.

  • m/z 77.0391 (

    
    ): 
    
    • Mechanism:[3][4] Phenyl ring fragment (typical aromatic signature).

Fragmentation Precursor [M+H]+ m/z 166.1232 LossNH3 - NH3 m/z 149.0966 Precursor->LossNH3 Neutral Loss (17 Da) Benzyl Hydroxybenzyl Ion m/z 107.0497 Precursor->Benzyl Benzylic Cleavage Phenyl Phenyl Ion m/z 77.0391 Benzyl->Phenyl - CH2O

Figure 2: Proposed MS/MS fragmentation pathway for this compound.

Data Summary Table
Ion IDFormulaTheoretical m/zMass Error (ppm)Interpretation
Precursor

166.1232< 2.0Protonated Molecule
Fragment 1

149.0966< 5.0Loss of Ammonia (

)
Fragment 2

107.0497< 5.0Hydroxybenzyl Cation
Fragment 3

77.0391< 10.0Phenyl Ring

Method Validation & Troubleshooting

System Suitability
  • Linearity: The method is linear from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover: Inject a blank solvent after the highest standard. The peak area at m/z 166.1232 must be < 0.1% of the LOQ.

Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Root Cause: High pH in mobile phase.

    • Fix: Ensure Formic Acid is fresh. The pH must be < 4 to protonate the amine.

  • Issue: Split Peaks.

    • Root Cause: Solvent mismatch.

    • Fix: Ensure sample diluent matches initial mobile phase conditions (95% Aqueous).

  • Issue: Sodium Adducts (

    
    ).
    
    • Root Cause: Glassware contamination.

    • Fix: Use plasticware or acid-washed glass; adducts do not fragment usefully in this workflow.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9793924, this compound. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Dobutamine Hydrochloride Monograph. (Detailed impurity profiling standards).
  • Holčapek, M., et al. (2012). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of 4-(3-Aminobutyl)phenol in biological samples during storage.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 4-(3-Aminobutyl)phenol (also known as p-hydroxyhomoamphetamine or a key Dobutamine impurity/metabolite) in biological matrices.

This guide is structured for analytical chemists and DMPK scientists encountering recovery losses or instability during bioanalysis.

Case ID: 43ABP-STAB-001 Status: Active Analyte Class: Phenolic Amine / Catecholamine Derivative[1][2][3]

Core Technical Analysis

This compound presents a "dual-threat" stability profile due to its chemical structure:

  • Phenolic Moiety: Highly susceptible to autoxidation, particularly at neutral-to-alkaline pH, leading to quinone formation and polymerization.[1][2][3]

  • Primary Amine: Prone to non-specific binding (adsorption) to glass and plastic surfaces, and susceptible to oxidative deamination in the presence of plasma enzymes (e.g., MAO/SSA) if not inhibited.

Key Stability Drivers:

  • pH Sensitivity: The phenolic proton (pKa ~10) dissociates at higher pH, dramatically increasing oxidation rates.

  • Matrix Enzymes: Phase II metabolic enzymes (sulfotransferases, UGTs) in fresh plasma can conjugate the phenol group even during sample processing.

Diagnostic Workflow

Use the following logic tree to diagnose the root cause of analyte loss in your samples.

Stability_Troubleshooting Start START: Low Recovery or Variable Quantitation? Check_Matrix Is the loss in Solvent or Bio-Matrix? Start->Check_Matrix Solvent_Path Solvent Only Check_Matrix->Solvent_Path Standard/Stock Matrix_Path Plasma/Tissue Check_Matrix->Matrix_Path Biological Sample Container_Check Container Type? Solvent_Path->Container_Check Glass_Adsorption Glass Surface: Silanol interaction (Adsorption) Container_Check->Glass_Adsorption Untreated Glass Light_Check Light Exposure? Container_Check->Light_Check Plastic/Silanized Photo_Ox Pink/Brown Discoloration: Photo-oxidation Light_Check->Photo_Ox Clear Vials Temp_Check Processing Temp? Matrix_Path->Temp_Check Enzyme_Act Room Temp > 15 min: Enzymatic Conjugation Temp_Check->Enzyme_Act Ambient pH_Check Sample pH? Temp_Check->pH_Check Ice/Cold Auto_Ox pH > 6.0: Phenolic Autoxidation pH_Check->Auto_Ox Neutral/Basic

Figure 1: Diagnostic logic for identifying the root cause of this compound instability.

Troubleshooting Q&A

Issue 1: "My calibration standards in plasma show non-linear degradation over time."

Diagnosis: Oxidative Instability. Mechanism: At physiological pH (7.4), the phenolic group is in equilibrium with its phenolate ion, which reacts with dissolved oxygen to form quinones. This reaction is catalyzed by trace metals often found in untreated buffers or plasma.[3] Solution:

  • Acidification: You must lower the sample pH to < 4.0 immediately upon collection. This keeps the phenol protonated and stable.

  • Antioxidant Cocktail: Add Sodium Metabisulfite (SMB) or Ascorbic Acid.[3]

  • Protocol: Add 20 µL of 5% Formic Acid + 10 mM Ascorbic Acid per 1 mL of plasma immediately after harvest.

Issue 2: "I see significant loss of analyte in my stock solutions (methanol/water)."

Diagnosis: Surface Adsorption (Non-specific Binding). Mechanism: The amine group on the butyl chain is positively charged at neutral pH and interacts strongly with the negative silanol groups on glass surfaces or certain plastic polymers.[1][2] Solution:

  • Solvent Choice: Never store low-concentration stocks (< 1 µg/mL) in 100% aqueous buffer.[1][3] Use at least 50% organic solvent (Methanol/Acetonitrile).[3]

  • Container: Use Polypropylene (PP) vials or silanized glass.[3] Avoid standard borosilicate glass for low concentrations.[3]

Issue 3: "My QC samples fail after one freeze-thaw cycle."

Diagnosis: Cryoprecipitation or pH Shift. Mechanism: During freezing, buffer salts can precipitate, causing dramatic pH shifts (sometimes becoming alkaline) in the remaining liquid phase (freeze-concentration effect), accelerating oxidation.[3] Solution:

  • Flash Freezing: Snap freeze samples in liquid nitrogen or dry ice/methanol to prevent slow crystal formation.[3]

  • Storage Temp: Store at -80°C , not -20°C. Degradation rates for phenolic amines are significantly higher at -20°C due to semi-fluid pockets in the matrix.[1][2][3]

Validated Stabilization Protocol

To ensure data integrity, implement this "Triple-Lock" stabilization method.

Reagents
  • Stabilizing Solution (SS): 0.5 M Formic Acid + 100 mM Ascorbic Acid in water.

  • Collection Tubes: Pre-chilled K2EDTA tubes (avoid Heparin as it can interfere with some LC-MS extractions of amines).

Step-by-Step Workflow
  • Preparation: Add 50 µL of Stabilizing Solution (SS) to empty collection tubes before blood collection (for a target of 1 mL blood).

  • Collection: Draw blood into the tube and invert gently 5 times.[3]

  • Separation: Centrifuge at 4°C (2000 x g for 10 min) within 30 minutes of collection.

  • Harvest: Transfer plasma immediately to Polypropylene cryovials.

  • Storage: Flash freeze and store at -80°C.

Stability Data Summary (Simulated)

Comparison of recovery rates under different storage conditions.

Storage ConditionAdditiveT=24h RecoveryT=1 Week RecoveryStatus
RT (25°C) None45%< 10%CRITICAL FAIL
4°C None78%30%FAIL
-20°C None88%65%RISK
-80°C Acid + Antioxidant99%98%PASS

References & Grounding

  • PubChem. (2025).[3][4][5] this compound Compound Summary. National Library of Medicine.[3] Link[1][3]

  • NIST Chemistry WebBook. (2023).[3] Phenolic Amine Spectral Data and Properties. National Institute of Standards and Technology.[3][6] Link

  • MDPI. (2023).[3][7] Stability of Phenolic Compounds in Biological Matrices. Molecules Journal. Link[1][3]

  • USP. (2024).[3] Dobutamine Related Compounds and Impurities Standards. U.S. Pharmacopeia.[1][3] Link

  • ResearchGate. (2025). Oxidative Instability of Catecholamines and Phenolic Amines in Plasma. Link

Sources

Technical Support Center: 4-(3-Aminobutyl)phenol ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(3-aminobutyl)phenol using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analyte, particularly the pervasive issue of ion suppression. Here, we will delve into the mechanistic underpinnings of these challenges and provide field-proven, actionable solutions to ensure the integrity and sensitivity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to ion suppression in ESI-MS?

A1: this compound possesses two key functional groups that influence its behavior in ESI-MS: a phenolic hydroxyl group and a primary amine. The amine group is basic and readily protonated in the positive ion mode, which is typically the preferred mode for this compound. However, the molecule's polarity and its presence in complex biological matrices (like plasma or urine) make it susceptible to ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte, leading to a reduced signal intensity.[1] Common culprits include salts, phospholipids, and other endogenous compounds that compete for charge in the ESI droplet or alter the droplet's surface tension.[2]

Q2: What is the first step I should take to diagnose ion suppression?

A2: The most effective initial diagnostic is a post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the LC eluent stream after the analytical column but before the ESI source. You would then inject a blank matrix sample. A stable baseline signal from the infused standard will be observed initially. If there is a dip in this baseline at certain retention times, it indicates the elution of matrix components that are causing ion suppression. This "suppression profile" can help you adjust your chromatographic method to separate your analyte from these interfering regions.

Q3: Should I use a C18 or a HILIC column for my analysis?

A3: The choice between a C18 (reversed-phase) and a HILIC (Hydrophilic Interaction Liquid Chromatography) column depends on the specifics of your sample and method.

  • C18 Columns: These are the workhorses of LC-MS and can be effective for this compound, especially when using polar-embedded or polar-endcapped versions that offer better retention for polar compounds and are more stable in highly aqueous mobile phases.[3]

  • HILIC Columns: HILIC is an excellent alternative for highly polar compounds that are poorly retained on C18 columns.[4] It uses a high organic mobile phase, which can enhance ESI efficiency due to more efficient droplet desolvation.[5] However, HILIC methods can be more challenging to develop and may be more sensitive to the sample diluent.

A comparative evaluation of both column types with your specific matrix is recommended to determine the optimal choice for your application.[6]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in Biological Samples

This is a common and frustrating issue, often pointing directly to severe ion suppression. Let's break down the troubleshooting process systematically.

Root Cause Analysis:
  • Matrix Overload: Biological matrices like plasma and urine are complex, containing high concentrations of salts, proteins, and phospholipids that are known to cause ion suppression.[2]

  • Inadequate Sample Cleanup: Direct injection or simple protein precipitation may not be sufficient to remove interfering components.

  • Suboptimal Chromatographic Separation: Your analyte may be co-eluting with a region of significant matrix interference.

  • Incorrect Mobile Phase Composition: The pH and additives in your mobile phase may not be conducive to efficient ionization of this compound.

Solutions and Protocols:

A more rigorous sample cleanup is the most effective way to combat matrix effects.[2]

  • Solid-Phase Extraction (SPE): Mixed-mode SPE is particularly effective for compounds like this compound that have both hydrophobic (the phenyl ring) and ionizable (the amine) moieties. A mixed-mode cation exchange (MCX) sorbent can retain the protonated amine while allowing neutral and acidic interferences to be washed away.

    Protocol: Mixed-Mode Cation Exchange (MCX) SPE

    • Conditioning: Wet the sorbent with 1 mL of methanol, followed by 1 mL of water.

    • Equilibration: Equilibrate the sorbent with 1 mL of 2% formic acid in water.

    • Loading: Load the pre-treated sample (e.g., plasma diluted with 2% formic acid).

    • Washing 1: Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Washing 2: Wash with 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase.

    Diagram of the MCX SPE Workflow:

    SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Mixed-Mode Cation Exchange SPE cluster_final_step Final Preparation Plasma Plasma/Urine Sample Dilution Dilute with 2% Formic Acid Plasma->Dilution Load 3. Load Sample Dilution->Load Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (2% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (2% Formic Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Drydown Evaporate Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC-MS Injection LC-MS Injection Reconstitute->LC-MS Injection

    Caption: Workflow for Mixed-Mode Cation Exchange SPE.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound. Since it has both a basic amine and an acidic phenol group, the pH of the aqueous phase is critical for controlling its charge state and, therefore, its partitioning behavior.[7]

    Protocol: pH-Optimized Liquid-Liquid Extraction

    • Sample pH Adjustment: Adjust the pH of your aqueous sample (e.g., urine) to ~9-10 with a suitable buffer. At this pH, the amine group is neutral, enhancing its extraction into an organic solvent.

    • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol). Vortex vigorously and then centrifuge to separate the layers.

    • Collection: Carefully collect the organic layer.

    • Back Extraction (Optional Cleanup): To further clean the sample, you can back-extract the analyte from the organic phase into an acidic aqueous phase (e.g., 0.1 M HCl). This will protonate the amine, making it water-soluble and leaving behind neutral interferences in the organic layer. You would then re-adjust the pH of the aqueous phase and perform a final extraction into an organic solvent.

    • Dry Down & Reconstitution: Evaporate the final organic extract and reconstitute as described for SPE.

For positive ion ESI, a mobile phase that promotes protonation is key.

  • Acidic Modifiers: Formic acid (0.1%) is a common and effective choice as it provides protons to facilitate the formation of [M+H]+ ions.[8] Ammonium formate can also be used and may sometimes offer better peak shapes for basic compounds.[9]

  • Organic Solvent: Acetonitrile is often preferred over methanol as it can lead to better peak definition.[8] The high organic content in HILIC mobile phases can also boost sensitivity.[5]

Mobile Phase AdditiveConcentrationProsCons
Formic Acid 0.1% (v/v)Good proton source, volatile.[8]Can sometimes cause peak tailing for basic compounds.
Ammonium Formate 5-10 mMCan improve peak shape, acts as a buffer.[10]May slightly suppress signal compared to formic acid alone.
Ammonium Acetate 5-10 mMAnother good buffer, can be useful in HILIC.[9]Less acidic than formate, may be less efficient at protonation.

Issue 2: Poor Peak Shape and Inconsistent Retention Time

Poor chromatography not only affects quantification but can also exacerbate ion suppression if your analyte peak broadens into a region of matrix interference.

Root Cause Analysis:
  • Secondary Interactions: The basic amine group of this compound can interact with residual silanols on the surface of silica-based columns, leading to peak tailing.

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, you can get mixed ionization states, leading to peak splitting or broadening.

  • Matrix Effects: The sample matrix itself can alter the retention time of your analyte.[5]

Solutions and Protocols:
  • Mobile Phase pH: For positive ion mode, ensure your mobile phase pH is at least 2 units below the pKa of the amine group to ensure it is fully protonated and in a single ionic form.[2]

  • Column Choice: If peak tailing is an issue on a standard C18 column, consider a polar-embedded or polar-endcapped C18 column, which are designed to shield residual silanols and provide better peak shapes for basic compounds.[3] As mentioned, HILIC is also a strong alternative.[4]

  • Gradient Optimization: A well-optimized gradient can help to sharpen the peak and improve separation from matrix components.

Fine-tuning the ESI source parameters is crucial for maximizing the signal of your specific analyte. A systematic approach is recommended.

  • Capillary Voltage (Vcap): This voltage is applied to the ESI needle to generate the spray. For positive ion mode, a typical starting point is 3000-4000 V.[11] It's important to optimize this parameter as too high a voltage can cause instability or discharge.[2]

  • Nebulizer Gas Pressure: This gas helps to form a fine spray of droplets. Higher pressure generally leads to smaller droplets and better nebulization.[12] A typical starting point is 40-60 psig, but this is highly dependent on the LC flow rate.[13]

  • Drying Gas Flow and Temperature: This heated gas aids in the desolvation of the droplets. Higher temperatures and flow rates can improve desolvation, but excessive heat could potentially degrade thermally labile compounds.[14] For a compound like this compound, a drying gas temperature of 250-350 °C is a reasonable starting range.

  • Cone Voltage (or Declustering Potential): This voltage helps to desolvate ions and prevent cluster formation before they enter the mass analyzer. It needs to be optimized for each compound, as too high a voltage can cause in-source fragmentation.[2]

Systematic Optimization Workflow:

ESI_Optimization Start Infuse Analyte Standard at a Constant Flow Rate Opt_Vcap Optimize Capillary Voltage (e.g., 2-5 kV) Start->Opt_Vcap Opt_Nebulizer Optimize Nebulizer Pressure (e.g., 30-70 psig) Opt_Vcap->Opt_Nebulizer Hold Vcap constant Opt_DryingGas Optimize Drying Gas (Temp & Flow) Opt_Nebulizer->Opt_DryingGas Hold Nebulizer P constant Opt_ConeVoltage Optimize Cone Voltage (e.g., 10-60 V) Opt_DryingGas->Opt_ConeVoltage Hold Gas settings constant Final_Method Final Optimized Method Opt_ConeVoltage->Final_Method

Caption: Systematic workflow for ESI source parameter optimization.

By following these structured troubleshooting guides, you can systematically address the challenges of analyzing this compound by ESI-MS, leading to more robust, sensitive, and reliable results.

References

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]

  • Al-Subeh, T., Al-Asmari, A., & Al-Amri, A. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. MDPI. Retrieved from [Link]

  • Cacace, J. E., Mazzei, A., & Gigliotti, G. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Retrieved from [Link]

  • Dolan, J. W. (2014). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (2012). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • Sultana, N., & Hossain, M. S. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. PMC. Retrieved from [Link]

  • Talla, E., et al. (2019). LC-MS Analysis, Total Phenolics Content, Phytochemical Study and DPPH Antiradical Scavenging Activity of Two Cameroonian Propoli. Hilaris Publisher. Retrieved from [Link]

  • Agilent Technologies. (2012). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]

  • Sarıkürkçü, C., et al. (2020). RP-HPLC/MS/MS Analysis of the Phenolic Compounds, Antioxidant and Antimicrobial Activities of Salvia L. Species. MDPI. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Chen, Y., et al. (2018). Effects of nebulizing and drying gas flow on capillary electrophoresis/mass spectrometry. ResearchGate. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from [Link]

  • Li, A., et al. (2011). The Role of Nebulizer Gas Flow in Electrosonic Spray Ionization (ESSI). SpringerLink. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2010). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Lemus-Mondaca, R., et al. (2018). The Effect of Drying Temperature on the Phenolic Content and Functional Behavior of Flours Obtained from Lemon Wastes. MDPI. Retrieved from [Link]

  • Agilent Technologies. (2014). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Retrieved from [Link]

  • Westphal, F., et al. (2013). Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry. PubMed. Retrieved from [Link]

  • Kamal, S., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. NIH. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Spjuth, O., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of drying gas flow rate and drying gas temperature on peak.... Retrieved from [Link]

  • Vuorensola, K., et al. (2001). Optimization of capillary electrophoretic–electrospray–mass spectrometric analysis of catecholamines. PubMed. Retrieved from [Link]

  • GADDIS, N. R., et al. (2024). Hydrogen Is the Superior Nebulization Gas for Desorption and Electrospray Ionization. NIH. Retrieved from [Link]

  • Guillarme, D. (2014). HILIC: The Pros and Cons. LCGC International. Retrieved from [Link]

  • Kamal, S., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]

  • Li, A., et al. (2011). The Role of Nebulizer Gas Flow in Electrosonic Spray Ionization (ESSI). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Effects of drying methods on phenolic acids, flavonoids, and essential oils in three cultivars of Artemisia Argyi. PMC. Retrieved from [Link]

  • SCIEX. (2023). Adjusting Source/Gas Parameters for Automatic Compound Optimization in Analyst® Software Requires Default Settings Change. Retrieved from [Link]

  • Vuorensola, K., et al. (2001). Optimization of capillary electrophoretic-electrospray ionization-mass spectrometric analysis of catecholamines. PubMed. Retrieved from [Link]

  • da Silva, A. C. G., et al. (2026). Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. Organic Letters. Retrieved from [Link]

  • Alam, M. K., et al. (2021). Drying methods effect on bioactive compounds, phenolic profile, and antioxidant capacity of mango powder. Journal of King Saud University - Science. Retrieved from [Link]

  • Dolan, J. W. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]

  • King, A. D., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • University of Texas at Tyler. (2018). Plasma Drug Testing for D and L Isomers of Amphetamine and Methamphetamine by Liquid Chromatography Mass Spectrometry with a Range of 2.5 to 1000 ng/mL. Scholar Works at UT Tyler. Retrieved from [Link]

  • National Institutes of Health. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Electrospray ionization (ESI). Retrieved from [Link]

  • Separation Science. (n.d.). Adjusting electrospray voltage for optimum results. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Retrieved from [Link]

  • Kamal, S., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PubMed. Retrieved from [Link]

  • BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Purity Assurance in 4-(3-Aminobutyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AB-Ph-992 Subject: Contamination Control & Impurity Profiling for 4-(3-Aminobutyl)phenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering purity issues during the synthesis of This compound (also known as 4-(4-hydroxyphenyl)-2-butanamine). This molecule is a critical intermediate, most notably in the synthesis of Dobutamine .

The primary synthesis route involves the reductive amination of 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone). This process is kinetically sensitive. The most common "contaminants" are actually mechanistic byproducts resulting from competitive reaction pathways:

  • The Precursor: Unreacted Raspberry Ketone.

  • The Dimer: Secondary amine formation (the "Dobutamine-like" impurity).

  • The Alcohol: Direct reduction of the ketone (over-reduction).

  • The Quinone: Oxidative degradation of the phenol moiety.

This guide deconstructs these impurities and provides self-validating protocols to eliminate them.

Module 1: The Impurity Landscape (Root Cause Analysis)

To solve the contamination, you must first visualize the competitive kinetics occurring in your reactor.

Impurity Pathways Diagram

ImpurityPathways Ketone Raspberry Ketone (Starting Material) Imine Intermediate Imine (Transient) Ketone->Imine + NH3 (Equilibrium) Alcohol Impurity A: Alcohol (Direct Reduction) Ketone->Alcohol + H2 (Direct) (No NH3 present) Target This compound (Primary Amine) Imine->Target + H2 / Cat (Reduction) Dimer Impurity B: Dimer (Secondary Amine) Target->Dimer + Imine (Competitive Attack) Quinone Impurity C: Quinone (Oxidation) Target->Quinone O2 / Light (Post-reaction)

Figure 1: Mechanistic pathways showing how kinetic competition leads to specific impurities.

Module 2: Troubleshooting Specific Contaminants

Issue A: The "Raspberry" Scent (Unreacted Ketone)

Symptom: The final product has a sweet, fruity odor (Raspberry Ketone) or shows a peak at ~M-1 (164 Da) in LC-MS. Cause: Incomplete conversion due to stalled equilibrium. The formation of the imine (Schiff base) is reversible. If water accumulates in the system, it pushes the equilibrium back toward the ketone.

Corrective Protocol:

  • Dehydrating Conditions: If using a heterogeneous catalyst (e.g., Raney Ni, Pd/C), add a molecular sieve or use an anhydrous solvent (Methanol/Ethanol) with a distinct excess of ammonia.

  • Ammonia Saturation: Ensure your ammonia source is >5 equivalents . In flow chemistry, maintain high back-pressure to keep

    
     dissolved.
    
Issue B: The Dimer (Secondary Amine)

Symptom: A heavy impurity (~327 Da). This is the most persistent contaminant in primary amine synthesis. Mechanism: As the target primary amine forms, it becomes a nucleophile. It competes with the ammonia to attack the remaining imine, forming a secondary amine (dimer).

Corrective Protocol (The Dilution Principle):

  • High Ammonia Loading: You must statistically overwhelm the system with ammonia so the imine is more likely to encounter

    
     than the product amine.
    
  • Stepwise Addition: Do not add the reducing agent (e.g.,

    
     or 
    
    
    
    ) until the imine formation is complete.
    • Step 1: Stir Ketone + Ammonia for 1-2 hours (allow equilibrium).

    • Step 2: Introduce Hydrogen/Hydride.

Issue C: The "Pink" Product (Oxidation)

Symptom: White crystals turn pink or brown upon drying. Cause: The phenol ring is electron-rich and prone to oxidation into quinones, especially in basic media (which amines are).

Corrective Protocol:

  • Acid Salt Formation: Isolate the product immediately as the HCl or HBr salt . The salt form protonates the amine, preventing basic catalysis of the phenol oxidation.

  • Inert Atmosphere: Perform all filtration and drying under Nitrogen or Argon.

  • Scavenging: Add 0.1% Sodium Metabisulfite (

    
    ) during the aqueous workup to reduce any formed quinones back to phenols.
    

Module 3: Purification Strategy (The Self-Validating System)

Chromatography is often inefficient for amines due to tailing. We recommend a pH-Swing Recrystallization which leverages the amphoteric nature of the molecule (Phenol = Acidic, Amine = Basic).

Data Table: Solubility Profile for Purification
Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Water (pH 1-2) High (Soluble)High (Soluble)Initial Dissolution
Water (pH 9-10) Low (Precipitates)N/AIsolating Free Base
Isopropanol (Cold) ModerateLow (Crystallizes)Recrystallization Target
Ethyl Acetate ModerateInsolubleWashing/Trituration
Step-by-Step Purification Protocol

Objective: Isolate high-purity (>99%) this compound Hydrochloride.

  • Acid Extraction:

    • Dissolve the crude reaction mixture in dilute HCl (2N).

    • Validation: The amine and unreacted amine-impurities dissolve. Neutral impurities (Unreacted Ketone, Alcohol) remain insoluble or organic-soluble.

    • Wash the aqueous layer with Ethyl Acetate (3x) .

    • Result: The organic layer removes the "Raspberry Ketone" and "Alcohol" impurities.

  • Base Precipitation (Removal of Dimer):

    • Adjust the aqueous phase to pH ~10 using NaOH.

    • The free base precipitates. Filter the solid.[1][2]

    • Note: The dimer is often more lipophilic. If it persists, wash the solid cake with cold Toluene.

  • Salt Formation & Crystallization:

    • Redissolve the filtered solid in minimal hot Isopropanol (IPA).

    • Add concentrated HCl (or HCl in IPA) dropwise until pH < 2.

    • Cool slowly to 0°C.

    • Mechanism:[2][3][4][5] The HCl salt of the primary amine crystallizes efficiently, while the secondary amine (dimer) salt often remains more soluble in the mother liquor.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next step based on analytical data (HPLC/TLC).

TroubleshootingTree Start Analyze Crude Purity (HPLC / LC-MS) CheckKetone Is Unreacted Ketone > 5%? Start->CheckKetone CheckDimer Is Dimer > 2%? CheckKetone->CheckDimer No ActionKetone Reprocess: Acid Wash (EtOAc extraction) CheckKetone->ActionKetone Yes CheckColor Is Product Colored? CheckDimer->CheckColor No ActionDimer Recrystallize: IPA/HCl System CheckDimer->ActionDimer Yes ActionColor Wash: Cold Methanol + Na2S2O5 CheckColor->ActionColor Yes Success Purity > 98% CheckColor->Success No

Figure 2: Decision matrix for post-reaction processing.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 instead of NaBH3CN? A: We advise against it for high purity.


 is a stronger reducing agent and can reduce the ketone to the alcohol before the imine forms. 

(Sodium Cyanoborohydride) or

(Sodium Triacetoxyborohydride) are selective for the imine bond at pH 5-6.

Q: My product is turning into a sticky oil instead of a solid. Why? A: This usually indicates the presence of the dimer impurity or residual solvent. The dimer disrupts the crystal lattice. Convert the oil to the HCl salt using the IPA/HCl protocol above to force crystallization.

Q: Why is the yield lower than expected (e.g., <60%)? A: Check your aqueous workup. This compound is amphoteric. If you extract at neutral pH (pH 7), the molecule is likely a zwitterion and highly water-soluble, leading to loss in the aqueous phase. Ensure you extract at pH > 10 (for free base) or keep it in the aqueous phase at pH < 2 (for purification).

References

  • Preparation of Dobutamine Compounds. (US Patent 5,442,120). Describes the reductive amination of 4-(4-methoxyphenyl)butan-2-one and subsequent purification of dobutamine-related intermediates. Source:

  • Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. Journal of Organic Chemistry. (1996).[6] The definitive guide on selective reduction to avoid alcohol byproducts. Source:

  • Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one. (US Patent 8,471,068). Provides context on the precursor (Raspberry Ketone) stability and synthesis. Source:

  • Purification method of dobutamine hydrochloride. (CN Patent 104860833A). Details the specific crystallization solvents (Water/Ethanol/Acetone) used for this class of phenolic amines. Source:

Sources

Technical Support Center: Derivatization of 4-(3-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Troubleshooting Incomplete Derivatization in GC-MS Workflows

Executive Summary: The "Dual-Reactivity" Trap

Analyzing 4-(3-Aminobutyl)phenol (and structurally similar catecholamine/tyramine analogs) via GC-MS presents a classic "kinetic bottleneck." You are dealing with two distinct reactive sites with vastly different reaction rates:

  • The Phenol (-OH): Reacts rapidly and completely with silylating agents.

  • The Primary Amine (-NH₂): Reacts slower. Crucially, the amine is located on the 3-position of the butyl chain (a secondary carbon), introducing steric hindrance .

The Problem: Standard protocols often yield a mixture of Bis-TMS (Phenol-TMS + Amine-Mono-TMS) and Tri-TMS (Phenol-TMS + Amine-Di-TMS). This results in split peaks, poor quantification, and high variability.

This guide provides the diagnostic tools to identify this failure and the "Kinetic Drive" protocols to resolve it.

Module 1: Diagnostic Center

How do I know my derivatization is incomplete?

If your chromatogram shows two peaks for the same analyte, or if your sensitivity is inexplicably low, check for these spectral signatures.

Symptom: The "Split Peak" Phenomenon

Incomplete derivatization usually manifests as two distinct peaks eluting near each other.

SpeciesStructure DescriptionGC ElutionMass Spec Signature (Key Ions)
Peak A (Bis-TMS) O-TMS, NH-TMS Phenol is silylated; Amine has one TMS group.EarlierM+ = 309 High abundance of amine fragments.
Peak B (Tri-TMS) O-TMS, N(TMS)₂ Phenol is silylated; Amine has two TMS groups.LaterM+ = 381 Often unstable; peak may tail.

Diagnosis: If you see a ratio of Peak A and Peak B that shifts between injections or batches, your reaction is stuck in the "Transition State" (see Diagram 1).

Visualizing the Bottleneck

The following diagram illustrates the reaction pathway and where the failure occurs.

ReactionPathway Figure 1: The Kinetic Bottleneck. The reaction often stalls at Product A due to steric hindrance at the secondary carbon. Start This compound (Underivatized) Step1 Intermediate: O-TMS / Free Amine (Transient) Start->Step1 Fast (Phenol reacts) Step2 Product A (Bis-TMS): O-TMS / NH-TMS (Stable Target) Step1->Step2 Moderate (Amine reacts once) Step3 Product B (Tri-TMS): O-TMS / N(TMS)2 (Sterically Hindered) Step2->Step3 SLOW / INCOMPLETE (Steric Barrier)

Module 2: Optimization Protocols

Do not rely on generic "add reagent and heat" methods. The steric bulk of the butyl chain requires specific forcing conditions.

Protocol A: The "Kinetic Drive" Silylation (Recommended)

Objective: Force the reaction consistently to the Bis-TMS (Mono-N) state or fully to Tri-TMS, depending on reagent strength. For this molecule, MSTFA is superior to BSTFA due to the smaller size of the trimethylsilyl group leaving group, allowing better penetration of the hindered amine.

Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[1]

  • Catalyst: 1% TMCS (Trimethylchlorosilane) - Essential for amine activation.

  • Solvent/Base: Pyridine (Anhydrous) - Acts as an acid scavenger (HCl) and drives the reaction forward.

Step-by-Step Workflow:

  • Dry Down: Evaporate the sample extract to complete dryness under Nitrogen. Moisture is the enemy.

  • Solvent Addition: Add 50 µL Anhydrous Pyridine . Vortex to dissolve the residue.

    • Why Pyridine? It catalyzes the silylation of sterically hindered groups and neutralizes the HCl byproduct formed by TMCS [1, 2].

  • Reagent Addition: Add 50 µL MSTFA + 1% TMCS .

  • The Kinetic Drive: Cap tightly and heat at 70°C for 60 minutes .

    • Note: Standard 30-minute protocols are insufficient for the hindered amine on the butyl chain [3].

  • Injection: Inject 1 µL directly (Split 10:1).

Success Metric: A single, sharp peak corresponding to the Bis-TMS derivative (or consistently Tri-TMS). If splitting persists, switch to Protocol B.

Protocol B: The "Acylation Alternative" (Robustness Fix)

Objective: If silylation remains inconsistent, switch to Acylation . Acyl groups (PFPA/TFAA) are smaller and form highly stable amide bonds with amines, eliminating the "Mono vs Di" ambiguity (amines only accept one acyl group).

Reagents:

  • PFPA (Pentafluoropropionic anhydride) or TFAA (Trifluoroacetic anhydride).

  • Solvent: Ethyl Acetate or Hexane.

Step-by-Step Workflow:

  • Dry Down: Evaporate sample to dryness.

  • Reagent Addition: Add 50 µL PFPA and 50 µL Ethyl Acetate .

  • Reaction: Heat at 60°C for 20 minutes .

  • Clean-up (Crucial): Evaporate the reagent to dryness (remove excess acid) and reconstitute in Ethyl Acetate.

    • Warning: Excess acid can damage the GC column.

  • Result: This forms the O-PFP, N-PFP derivative. It is extremely stable and yields excellent sensitivity for MS (distinctive fluorinated fragments) [4].

Module 3: Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues.

TroubleshootingTree Figure 2: Troubleshooting logic for amino-phenol derivatization issues. Start Issue: Poor Peak Shape / Splitting Check1 Are there 2 distinct peaks? Start->Check1 Check2 Is the peak tailing significantly? Check1->Check2 No Action1 Incomplete Amine Silylation. Switch to MSTFA + Pyridine Increase Time/Temp. Check1->Action1 Yes Action2 Moisture Contamination. Hydrolysis of derivative. Use fresh reagents & dry solvent. Check2->Action2 Yes (Tailing) Action3 Column Activity. Active sites in liner/column. Change Liner / Trim Column. Check2->Action3 No (Broadening)

Frequently Asked Questions (FAQs)

Q: Why not use MTBSTFA (TBDMS) to get a more stable derivative? A: While TBDMS derivatives are hydrolytically stable, the TBDMS group is bulky . Given the steric hindrance on the 3-aminobutyl chain, MTBSTFA may fail to react with the amine entirely, leaving you with only the O-TBDMS phenol. If you use MTBSTFA, you must use a catalyst (1% TBDMCS) and heat aggressively (100°C for >1 hour), but MSTFA is generally preferred for hindered amines [1, 3].

Q: Can I inject the Pyridine/MSTFA mixture directly? A: Yes, but be aware that Pyridine can cause peak tailing of the solvent front. Ensure your solvent delay is set correctly. Frequent liner changes are recommended as non-volatile pyridine salts can accumulate [2].

Q: My peaks are disappearing after 24 hours in the autosampler. Why? A: Silyl derivatives of amines are moisture-sensitive. The septum in your vial may have been cored, allowing humidity in.

  • Fix: Use a "sandwich" injection method or derivatize immediately before analysis. Alternatively, the Acylation protocol (Protocol B) yields derivatives stable for days.

References
  • Sigma-Aldrich. (n.d.).[2] The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography: Reagent Selection Guide. Retrieved from

  • Schummer, C., et al. (2009).[3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from

  • Little, J. L. (1999).[4] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Analytical Strategies for 4-(3-Aminobutyl)phenol Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Aminobutyl)phenol (also identified as 4-(4-hydroxyphenyl)-2-butanamine ) is a critical analyte often encountered as a primary intermediate or degradation impurity in the synthesis of Dobutamine (designated as Impurity A in USP/EP pharmacopeial monographs). Its chemical structure—comprising an electroactive phenolic ring and a basic primary amine—presents unique analytical challenges regarding retention, peak shape, and detector response.

This guide objectively compares three dominant analytical methodologies: HPLC-UV (the regulatory standard for QC), LC-MS/MS (the gold standard for trace bioanalysis), and Electrochemical Detection (ECD) (a high-sensitivity alternative for complex matrices).

Chemical Context & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the molecule to prevent common failure modes like peak tailing or ionization suppression.

  • Dual Functionality: The molecule contains a basic amine (

    
    ) and a weak acidic phenol (
    
    
    
    ).
  • Chromatographic Behavior: On standard C18 silica columns, the protonated amine interacts with residual silanols, causing severe peak tailing. Mitigation: Requires low pH mobile phases (pH < 3.0) or end-capped columns.

  • Detection Properties:

    • UV: Moderate absorption at

      
       nm (phenolic 
      
      
      
      ).
    • Mass Spec: Excellent ionization in ESI(+) mode due to the amine.

    • Electrochemistry:[1][2] The phenol group is easily oxidized at carbon electrodes.

Method A: HPLC-UV (The Regulatory Standard)

Best For: Quality Control (QC), Raw Material Testing, High-Concentration Impurity Profiling (>0.05%).

This method is derived from the USP Monograph for Dobutamine Hydrochloride , serving as the primary technique for establishing purity in pharmaceutical settings. It prioritizes robustness and reproducibility over extreme sensitivity.

Technical Principle

Separation is achieved using Reversed-Phase Chromatography (RP-HPLC) with an acidic mobile phase to keep the amine fully protonated (


), preventing secondary interactions. UV detection targets the phenolic ring absorption.
Experimental Protocol (Optimized)
  • Column: C18 (L1 packing),

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A: 0.02 M Monobasic Ammonium Phosphate, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Elution: Isocratic or Gradient (typically 80:20 A:B for isocratic retention of polar amines).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 280 nm .

  • Temperature:

    
    .[3]
    

Critical Success Factor: The pH must be maintained below 3.0. Above this pH, silanol deprotonation (


) increases, leading to ionic attraction with the analyte amine and resulting in broad, tailing peaks.

Method B: LC-MS/MS (The Bioanalytical Gold Standard)

Best For: DMPK Studies, Trace Impurity Analysis (<1 ppm), Plasma/Urine Quantification.

When sensitivity beyond the microgram range is required, or when the matrix is complex (e.g., blood plasma), UV detection fails due to background noise. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides definitive specificity.

Technical Principle

The method utilizes Electrospray Ionization (ESI) in positive mode. The protonated molecular ion


 is selected and fragmented. The primary fragmentation pathway typically involves the loss of ammonia (

, -17 Da) or cleavage of the alkyl chain.
Experimental Protocol
  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: C18 or Phenyl-Hexyl (for improved selectivity of aromatics),

    
     (UHPLC).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization Source: ESI Positive (+).

  • MRM Transitions:

    • Quantifier:

      
       (Cleavage of amine chain, leaving hydroxyphenyl cation).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
  • Sample Prep: Protein precipitation (PPT) with ACN or Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges to retain the amine.

Critical Success Factor: Avoid phosphate buffers (used in HPLC-UV) as they are non-volatile and will suppress ionization/clog the MS source. Use volatile buffers like Ammonium Formate.

Method C: Electrochemical Detection (The High-Sensitivity Alternative)

Best For: Neurochemistry research, complex food matrices, or labs without MS budget.

Phenolic compounds are electrochemically active.[2] By applying an oxidation potential, this compound can be detected with sensitivity rivaling fluorescence, without the need for derivatization.

Technical Principle

The analyte elutes from the column and passes over a working electrode (Glassy Carbon). A potential is applied sufficient to oxidize the phenol group to a quinone-like species, generating a current proportional to concentration.

Experimental Protocol
  • Detector: Amperometric or Coulometric Array (e.g., ESA/Thermo).

  • Working Electrode: Glassy Carbon.

  • Applied Potential:

    
     to 
    
    
    
    vs. Pd reference.
  • Mobile Phase: Citrate-Acetate buffer (pH 4.0 - 5.0) with EDTA (to chelate background metals).

  • Limitations: Highly sensitive to mobile phase impurities; requires long equilibration times.

Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics based on experimental validation data.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)Electrochemical (Method C)
Limit of Detection (LOD)



Linearity (

)



Selectivity Moderate (Co-elution risk)High (Mass based)High (Redox based)
Throughput High (10-15 min)Very High (<5 min)Low (Stabilization required)
Cost Per Sample LowHighMedium
Primary Use Case Pharma QC / PurityPlasma PK / Trace ImpuritiesNeurotransmitters / Food
Analytical Decision Workflow

AnalyticalDecision Start Select Method for This compound MatrixCheck What is the Sample Matrix? Start->MatrixCheck ConcCheck Expected Concentration? MatrixCheck->ConcCheck Raw Material / API LCMS Method B: LC-MS/MS (Bioanalysis/Trace) MatrixCheck->LCMS Plasma / Urine / Tissue RegCheck Regulatory Requirement? ConcCheck->RegCheck High (>0.1%) ConcCheck->LCMS Trace (<0.1%) HPLC Method A: HPLC-UV (Standard QC) RegCheck->HPLC USP/EP Compliance ECD Method C: ECD (Specialized/Low Cost) RegCheck->ECD Research / Non-Regulated

Caption: Decision tree for selecting the optimal analytical technique based on matrix complexity and sensitivity requirements.

Validation Criteria (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , any selected method must undergo validation following ICH Q2(R1) guidelines.

  • System Suitability Test (SST):

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . If
      
      
      , increase buffer strength or lower pH to suppress amine silanol interactions.
    • Resolution (

      
      ):  If analyzing Dobutamine, 
      
      
      
      between Dobutamine and this compound must be
      
      
      .
  • Specificity Check:

    • Inject a blank matrix.

    • Inject the analyte.[4][5][6][7][8]

    • Inject known potential interferences (e.g., Dopamine, Dobutamine).[5]

    • Pass Criteria: No peak interference at the retention time of the analyte.

References

  • United States Pharmacopeia (USP). Dobutamine Hydrochloride Monograph. USP-NF. (Standard for HPLC-UV conditions and Impurity A identification).

  • European Pharmacopoeia (Ph. Eur.). Dobutamine Hydrochloride. (Corroborates the impurity profile and UV detection methods).

  • Soler, C., et al. (2007).[9] Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan... and other metabolites. Analytical Chemistry.[2][3][4][5][6][8][10][11][12][13][14] (Demonstrates LC-MS fragmentation logic for phenolic amines).

  • Daicel Pharma Standards. Dobutamine Impurities & Synthesis. (Technical data on Impurity A / 4-(4-hydroxyphenyl)-2-butanamine identification).

  • Niwa, O., et al. Electrochemical detection of receptors for phenolic compounds. (Principles of phenolic oxidation at carbon electrodes).

Sources

A Comparative Guide to Achieving Ultra-Low Detection and Quantification Limits for 4-(3-Aminobutyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and impurity profiling, the precise and sensitive quantification of trace-level analytes is paramount. 4-(3-Aminobutyl)phenol, a potential impurity or metabolite, demands analytical methodologies that can confidently determine its presence at minute concentrations.[1][2][3] This guide provides an in-depth comparison of two robust analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the principles that govern the selection of an appropriate analytical strategy. We will delve into the causality behind experimental choices, ensuring that the described methods are not only accurate and precise but also self-validating systems grounded in established regulatory frameworks such as the ICH Q2(R1) guidelines.[4][5][6]

The Analytical Challenge: Why Sensitivity Matters

This compound, with its phenolic and primary amine functional groups, presents unique analytical characteristics.[1][7] Its detection at trace levels is often a critical requirement in pharmaceutical quality control and safety assessment. The choice of analytical technique directly impacts the achievable limit of detection (LOD) and limit of quantification (LOQ), which are crucial for ensuring product safety and regulatory compliance.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

We present a head-to-head comparison of two widely adopted analytical platforms. HPLC-UV is a workhorse in many laboratories for its robustness and cost-effectiveness. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the analysis of this compound by both HPLC-UV and LC-MS/MS.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_detection Detection cluster_data Data Analysis Standard_Prep Standard Stock Solution (this compound) Serial_Dilutions Serial Dilutions for Calibration Curve Standard_Prep->Serial_Dilutions Sample_Matrix Sample Matrix Spiking Serial_Dilutions->Sample_Matrix HPLC_System HPLC System (Pump, Autosampler, Column Oven) Sample_Matrix->HPLC_System UV_Detector UV-Vis Detector HPLC_System->UV_Detector Method 1 MS_Detector Tandem Mass Spectrometer (LC-MS/MS) HPLC_System->MS_Detector Method 2 Data_Acquisition Chromatographic Data Acquisition UV_Detector->Data_Acquisition MS_Detector->Data_Acquisition LOD_LOQ_Calc LOD & LOQ Determination Data_Acquisition->LOD_LOQ_Calc

Caption: General experimental workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method leverages the chromophoric nature of the phenol group in this compound for UV detection. While less sensitive than mass spectrometry, a well-optimized HPLC-UV method can provide reliable quantification for many applications.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance, pH meter, volumetric flasks, and pipettes.

    • Syringe filters (0.45 µm).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Orthophosphoric acid (H₃PO₄), analytical grade.

    • Water (HPLC grade).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM Potassium Phosphate buffer (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.[8]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Dissolve the sample in a suitable solvent and dilute with the mobile phase to a concentration expected to be within the calibration range. Filter through a 0.45 µm syringe filter before injection.[9]

  • LOD and LOQ Determination:

    • The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for the LOD and 10:1 for the LOQ.

    • Inject decreasing concentrations of the analyte until the S/N ratios are met.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity, LC-MS/MS is the method of choice. By utilizing Multiple Reaction Monitoring (MRM), this technique provides exceptional selectivity and significantly lower detection limits.

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chemicals and Reagents:

    • Same as HPLC-UV method, with the addition of formic acid (LC-MS grade).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 166.1 (M+H)⁺

      • Product Ions (Q3): Optimize for the most abundant and specific fragment ions (e.g., m/z 149.1, m/z 107.1).

    • Collision Energy (CE) and other MS parameters: Optimize for maximum signal intensity.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): As per the HPLC-UV method.

    • Working Standard Solutions: Prepare a series of dilutions to create a calibration curve in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range.

  • LOD and LOQ Determination:

    • Determined based on the S/N ratio as described for the HPLC-UV method, but with significantly lower concentration standards.

Performance Comparison and Data Summary

The following table summarizes the performance characteristics of the two methods, based on typical experimental outcomes.

Parameter HPLC-UV LC-MS/MS ICH Q2(R1) Guideline
Limit of Detection (LOD) ~50 ng/mL~0.05 ng/mLBased on S/N ratio of 3:1
Limit of Quantification (LOQ) ~150 ng/mL~0.15 ng/mLBased on S/N ratio of 10:1
Linearity (r²) > 0.999> 0.999r² ≥ 0.99
Precision (%RSD) < 2%< 5%For assay: ≤ 2%
Accuracy (% Recovery) 98-102%95-105%For assay: 98-102%
Specificity ModerateHighDemonstrated by non-interference

Note: The values presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Causality and Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis.

Method_Selection Requirement Analytical Requirement High_Concentration High Concentration Assay (e.g., > 1 µg/mL) Requirement->High_Concentration Trace_Analysis Trace Level Analysis (e.g., < 1 µg/mL) Requirement->Trace_Analysis HPLC_UV HPLC-UV High_Concentration->HPLC_UV LC_MSMS LC-MS/MS Trace_Analysis->LC_MSMS Rationale_UV Rationale: - Sufficient sensitivity - Cost-effective - Robust HPLC_UV->Rationale_UV Rationale_MS Rationale: - High sensitivity required - High specificity needed - Complex matrix LC_MSMS->Rationale_MS

Caption: Decision tree for selecting the appropriate analytical method.

For routine analysis where the expected concentration of this compound is relatively high, HPLC-UV provides a reliable and economical solution. However, for applications such as impurity profiling in drug substances, metabolite identification in biological matrices, or monitoring at very low levels, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. By adhering to the principles outlined in the ICH Q2(R1) guidelines, the performance of these methods can be rigorously assessed.[4][5] Key validation parameters such as specificity, linearity, range, accuracy, and precision must be experimentally verified to ensure the trustworthiness of the generated data.[6]

Conclusion

The quantification of this compound can be effectively achieved by both HPLC-UV and LC-MS/MS. The selection of the optimal method is contingent upon the required sensitivity and the nature of the sample matrix. For ultra-trace level analysis, LC-MS/MS is the unequivocally superior technique, offering LOD and LOQ values that are orders of magnitude lower than those achievable with HPLC-UV. By following the detailed protocols and validation principles outlined in this guide, researchers can confidently and accurately quantify this compound to meet the stringent requirements of the pharmaceutical industry.

References

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative - Semantic Scholar. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). Retrieved from [Link]

  • 4-(3-Aminobutyl) Phenol, White Solid Powder, Molecular Weight 165.23 g/mol , CAS No 52846-75-0, Best Price. (n.d.). Retrieved from [Link]

  • Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review - Juniper Publishers. (2018). Retrieved from [Link]

  • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling - Open Exploration Publishing. (n.d.). Retrieved from [Link]

  • Quantitative detection of phenol in wastewater using square wave voltammetry with pre-concentration - PubMed. (2021). Retrieved from [Link]

  • This compound | C10H15NO - PubChem. (n.d.). Retrieved from [Link]

  • 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound, (S)- | C10H15NO - PubChem. (n.d.). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Retrieved from [Link]

  • HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Retrieved from [Link]

  • CAS No : 52846-75-0 | Product Name : rac this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS | JASCO Global. (2023). Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. (n.d.). Retrieved from [Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015). Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (n.d.). Retrieved from [Link]

  • (PDF) Analysis and impurity identification in pharmaceuticals - ResearchGate. (n.d.). Retrieved from [Link]

  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. (2017). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of 4-(3-Aminobutyl)phenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is the bedrock upon which a safe, effective, and reliable therapeutic product is built. This guide provides an in-depth, technical comparison of the stability of 4-(3-aminobutyl)phenol and two key derivatives, offering both theoretical insights and practical, field-proven experimental protocols. As Senior Application Scientists, we move beyond simple data reporting to explain the causality behind experimental choices and degradation pathways, empowering you to design robust stability programs for your own molecules.

The core structure of this compound presents two primary chemical liabilities: a phenolic hydroxyl group and a primary aliphatic amine. Both functional groups are susceptible to degradation, particularly oxidative pathways, which can lead to the formation of impurities, loss of potency, and potential safety concerns. By derivatizing these functional groups, we can strategically mitigate these liabilities. This guide will focus on a comparative analysis between the parent compound and two common derivatives:

  • Derivative A: N-acetyl-4-(3-aminobutyl)phenol: Protects the primary amine with an acetyl group.

  • Derivative B: 4-(3-Aminobutyl)anisole (O-methyl derivative): Protects the phenolic hydroxyl group by converting it to a methyl ether.

Physicochemical Properties and Structural Liabilities

A molecule's stability is intrinsically linked to its structure. The presence of electron-rich moieties, such as the phenol and amine groups in this compound, makes it a candidate for oxidative degradation. Phenols are well-known to oxidize into quinone-type structures, often producing colored degradants. Primary amines can undergo oxidation, condensation, and other reactions.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )[1][2][3]Key Functional GroupsPredicted Stability Concern
This compound (Parent) CC(CCC1=CC=C(C=C1)O)NC₁₀H₁₅NO165.23Primary Amine, PhenolHigh susceptibility to oxidation at both amine and phenol moieties.
N-acetyl-4-(3-aminobutyl)phenol (Derivative A) CC(CCC1=CC=C(C=C1)O)NC(=O)CC₁₂H₁₇NO₂207.27Amide, PhenolIncreased stability against amine-specific degradation; phenol remains susceptible to oxidation.
4-(3-Aminobutyl)anisole (Derivative B) CC(CCC1=CC=C(C=C1)OC)NC₁₁H₁₇NO179.26Primary Amine, MethoxybenzeneIncreased stability against phenol-specific oxidation; amine remains susceptible to degradation.

Postulated Degradation Pathways

Forced degradation studies, as mandated by regulatory bodies like the ICH, are designed to intentionally stress a molecule to predict its degradation pathways.[4][5] Based on the known chemistry of phenols and amines, we can postulate the primary degradation routes for the parent compound.

Oxidative Degradation

This is often the most significant degradation pathway for phenolic compounds.[6] In the presence of oxygen, metal ions, or oxidizing agents (e.g., hydrogen peroxide), the phenol moiety can be oxidized. A common pathway involves the formation of a phenoxy radical, which can then dimerize or be further oxidized to form colored quinone and poly-phenolic impurities.[7][8][9] The primary amine can also be oxidized, though typically under different conditions than the phenol.

Oxidative Degradation Pathway Parent This compound Phenoxy_Radical Phenoxy Radical Intermediate Parent->Phenoxy_Radical [O] Quinone Quinone-type Impurity (Colored) Phenoxy_Radical->Quinone Further Oxidation Dimer Dimeric Impurities Phenoxy_Radical->Dimer Dimerization Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl) Prep->Acid Base Alkaline Hydrolysis (0.1 M NaOH) Prep->Base Oxidation Oxidation (3% H₂O₂) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each compound (Parent, Derivative A, Derivative B) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of each compound in a vial in a calibrated oven at 80°C. Dissolve samples at 1, 3, and 7 days for analysis.

  • Photostability: Expose both solid material and a solution (e.g., in water/methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: For each time point, dilute the stressed sample to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the API from all its degradation products, ensuring accurate quantification of the API's purity.

  • Instrumentation: HPLC with a PDA (Photodiode Array) detector or a multi-wavelength UV detector. A mass spectrometer (MS) detector is highly recommended for the identification of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at a wavelength appropriate for the parent compound (e.g., 225 nm and 275 nm) and use the PDA to evaluate peak purity and detect impurities with different chromophores.

Trustworthiness through Self-Validation: This method must be validated according to ICH Q2(R1) guidelines. The forced degradation samples are themselves used to prove the method's specificity. The ability to resolve the new peaks formed under stress from the main API peak is the primary indicator of the method's stability-indicating nature. Peak purity analysis using a PDA detector should be performed to confirm that the API peak is spectrally homogenous in all stressed samples.

Strategies for Stabilization

The results from this comparative study would directly inform drug development strategies:

  • Lead Optimization: If the parent compound shows significant oxidative degradation, Derivative B (O-methyl) would be a superior development candidate from a stability perspective. This is a critical insight for medicinal chemists.

  • Formulation Development: If the parent compound must be advanced, formulation scientists would know to include antioxidants (e.g., ascorbic acid, sodium metabisulfite), chelating agents (to sequester metal ions), and to recommend packaging that protects from light and oxygen (e.g., amber vials, nitrogen headspace).

  • Packaging and Storage: The data would provide a strong rationale for recommending specific storage conditions (e.g., "Store protected from light") and selecting appropriate container closure systems.

Conclusion

While this compound possesses two functional groups prone to degradation, strategic chemical modification can significantly enhance its stability. This guide outlines a predictive framework, grounded in chemical principles, for comparing its stability against N-acetyl and O-methyl derivatives. The O-methyl derivative (Derivative B) is predicted to offer the most robust protection against the primary degradation pathway of oxidation. The provided experimental protocols offer a comprehensive and self-validating system for confirming these predictions and building a complete stability profile for regulatory submission. By understanding the "why" behind the degradation, researchers can proactively design more stable molecules and formulations, accelerating the path to a safe and effective medicine.

References

  • ResearchGate. (2020). Spectrophotometric determination of amino and phenolic drugs. Available at: [Link]

  • IndiaMART. (n.d.). 4-(3-Aminobutyl) Phenol, White Solid Powder. Available at: [Link]

  • MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

  • Patel, K., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. Available at: [Link]

  • Titrachi, M., et al. (2014). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. NIH. Available at: [Link]

  • Sharma, G., & Kumar, A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • de Souza, T. A., et al. (2022). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Available at: [Link]

  • BioPharm International. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Semantic Scholar. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). This compound, (S)-. Available at: [Link]

  • Karimi, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Available at: [Link]

  • Abdel-Shafy, H. I., & Mansour, M. S. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. Available at: [Link]

  • International Journal of Pharmaceutical Research and Emerging Science. (2023). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available at: [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available at: [Link]

  • ResearchGate. (n.d.). Phenol degradation pathway. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • PubMed. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available at: [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • IndiaMART. (n.d.). 4-(3-Aminobutyl) Phenol at ₹ 1000/mg. Available at: [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Aminobutyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(3-Aminobutyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.